2-Chloro-6-methylpyrimidin-4-amine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222758. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-chloro-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEIDYLEFVIOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310211 | |
| Record name | 2-Chloro-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14394-60-6 | |
| Record name | 2-Chloro-6-methyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14394-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 222758 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014394606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14394-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-6-methylpyrimidin-4-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and significant applications of 2-Chloro-6-methylpyrimidin-4-amine. This pyrimidine derivative is a crucial intermediate in the synthesis of pharmacologically active molecules, making its thorough understanding essential for researchers in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a substituted pyrimidine featuring a reactive chlorine atom and an amine group, which are pivotal to its synthetic utility.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 14394-60-6 | [2] |
| Molecular Formula | C₅H₆ClN₃ | [2] |
| Molecular Weight | 143.57 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 155-157 °C | [3] |
| Boiling Point | 299.9±35.0 °C (Predicted) | [3] |
| Density | 1.260 g/cm³ (Predicted) | [3] |
Spectral and Crystallographic Data
Mass Spectrometry: Mass spectral data for the isomeric compound 2-Amino-4-chloro-6-methylpyrimidine is available, which can provide insights into the fragmentation patterns of this class of compounds.[4][5][6]
Infrared (IR) Spectroscopy: The IR spectrum for the related isomer 2-Amino-4-chloro-6-methylpyrimidine is available from the NIST WebBook, showing characteristic peaks for the amine and aromatic ring structures.[6]
Crystallography: Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in a monoclinic system.[1][7] In the crystal structure, molecules are linked by pairs of N—H⋯N hydrogen bonds, which form inversion dimers.[7] These dimers are further connected through hydrogen bonds to create a two-dimensional network.[7] The crystal packing is also stabilized by slipped π–π stacking interactions, with a centroid-to-centroid distance of 3.5259 (11) Å.[1][7]
Experimental Protocols
Synthesis via Reduction of a Nitro Intermediate
A common and effective method for the preparation of this compound involves the reduction of a nitro precursor.[1][7]
Materials:
-
2-chloro-4-methyl-6-nitropyrimidine
-
Iron powder
-
Hydrochloric acid
-
Dichloromethane
-
Ethanol
Procedure:
-
A solution of 2-chloro-4-methyl-6-nitropyrimidine (e.g., 5 g, 15.77 mmol) in dichloromethane (50 ml) is prepared.[7]
-
This solution is added slowly to a mixture of iron powder (e.g., 10 g, 178 mmol) and hydrochloric acid.[1][7]
-
The resulting mixture is stirred vigorously at room temperature for approximately 6 hours to facilitate the complete reduction of the nitro group to an amine.[1][7]
-
Upon completion, the reaction mixture is filtered to remove the iron salts and other solid residues.[1][7]
-
The organic phase (dichloromethane) is separated and evaporated on a rotary evaporator to yield the crude this compound.[7]
Purification:
-
The crude product can be purified by recrystallization.[7]
-
Block-like colorless crystals are obtainable by the slow evaporation of an ethanol solution of the compound at room temperature.[7]
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The significance of this compound is primarily as a versatile building block in the synthesis of biologically active molecules.[1] Its utility stems from the differential reactivity of its functional groups.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is an excellent leaving group, making it highly susceptible to displacement by various nucleophiles.[1] This allows for the strategic introduction of diverse functional groups, which is a cornerstone of medicinal chemistry for building libraries of compounds for screening.
-
Amino Group Modification: The amino group at the 4-position can act as a nucleophile or be modified through reactions such as acylation or condensation.[1]
This dual reactivity enables a controlled, stepwise elaboration of the pyrimidine core, facilitating the synthesis of complex, highly substituted derivatives.[1] One of the most prominent research applications is in the development of kinase inhibitors .[1] Kinases are critical enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1] The pyrimidine scaffold is a privileged structure in many approved kinase inhibitors, and this compound serves as a key intermediate in their synthesis.[1] It has been utilized in the synthesis of drugs showing promise against inflammatory bowel disease, Crohn's disease, and asthma.[7]
Caption: Reactivity pathways and application in kinase inhibitor synthesis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area or fume hood.[8] Avoid creating dust.[8] Store the compound in a tightly closed container under an inert gas (nitrogen or argon) in a refrigerator (2–8 °C).[3]
Conclusion
This compound is a compound of high value to the scientific and drug development communities. Its well-defined chemical properties, established synthetic routes, and, most importantly, its dual-reactive nature make it an indispensable intermediate for creating novel pyrimidine-based therapeutics. A thorough understanding of its handling, reactivity, and protocols is key to leveraging its full potential in the ongoing search for new and effective medicines.
References
- 1. This compound | 14394-60-6 | Benchchem [benchchem.com]
- 2. This compound | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [chemicalbook.com]
- 4. mzCloud – 2 Amino 4 chloro 6 methylpyrimidine [mzcloud.org]
- 5. 2-Pyrimidinamine, 4-chloro-6-methyl- [webbook.nist.gov]
- 6. 2-Pyrimidinamine, 4-chloro-6-methyl- [webbook.nist.gov]
- 7. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary and alternative synthesis protocols for 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in pharmaceutical and agrochemical research. The document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the reaction pathways.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural isomer, 2-amino-4-chloro-6-methylpyrimidine, is also an important intermediate, and distinguishing between the synthetic routes for these two compounds is of critical importance. This guide focuses on the synthesis of the 4-amino isomer.
Synthesis Protocols
Two main synthetic routes for this compound have been identified: the reduction of a nitro-substituted pyrimidine and the selective amination of a dichlorinated pyrimidine.
Route 1: Reduction of 2-Chloro-4-methyl-6-nitropyrimidine
This is a well-documented method for the synthesis of the target compound. The protocol involves the reduction of the nitro group at the 6-position of the pyrimidine ring to an amine.
Experimental Protocol:
A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) in dichloromethane (50 ml) is added slowly to a solution of iron powder (10 g, 178 mmol) and hydrochloric acid. The reaction mixture is stirred for 6 hours at room temperature. After the reaction is complete, the solution is filtered. The organic phase is then evaporated on a rotary evaporator to yield the title compound. For crystallization, the compound (0.5 g, 3.5 mmol) can be dissolved in ethanol (25 ml) and allowed for slow evaporation at room temperature, which yields block-like colorless crystals after approximately 7 days.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-methyl-6-nitropyrimidine | [1] |
| Reagents | Iron powder, Hydrochloric acid, Dichloromethane | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Product Molecular Weight | 143.58 g/mol | [1] |
| Yield | Not explicitly reported |
Reaction Pathway:
Route 2: Selective Amination of 2,4-Dichloro-6-methylpyrimidine (Proposed)
This proposed route involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloro-6-methylpyrimidine with an amino group. The C4 position in 2,4-dichloropyrimidines is generally more reactive towards nucleophilic attack than the C2 position, making a selective amination at C4 feasible. While a specific protocol for the synthesis of the title compound using this method was not found in the surveyed literature, a general procedure can be proposed based on similar reactions.
Proposed Experimental Protocol:
2,4-Dichloro-6-methylpyrimidine would be dissolved in a suitable solvent, such as ethanol or isopropanol. An excess of aqueous ammonia would be added to the solution. The reaction mixture would be stirred at an elevated temperature (e.g., reflux) and the progress monitored by thin-layer chromatography. Upon completion, the solvent would be removed under reduced pressure, and the residue would be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be dried over anhydrous sodium sulfate and concentrated to yield the crude product, which could then be purified by column chromatography or recrystallization.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 2,4-Dichloro-6-methylpyrimidine |
| Reagents | Aqueous Ammonia, Ethanol (solvent) |
| Reaction Temperature | Reflux |
| Product Molecular Weight | 143.58 g/mol |
Reaction Pathway:
References
A Technical Guide to C5H6ClN3 Isomers and Their Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical compound with the molecular formula C5H6ClN3, focusing on its most prominent isomer, 2-Amino-4-chloro-6-methylpyrimidine. This compound serves as a critical scaffold in the development of targeted therapeutics, particularly in oncology. This document outlines its chemical properties, potential isomers, detailed synthesis protocols, and its role as a precursor to potent inhibitors of key signaling pathways in cancer.
IUPAC Nomenclature and Structural Isomerism of C5H6ClN3
The molecular formula C5H6ClN3 represents several structural isomers. Structural isomers share the same molecular formula but differ in the connectivity of their atoms.[1][2] The most well-characterized and synthetically useful isomer is a substituted pyrimidine.
1.1. Preferred IUPAC Name and Structure
The most prominent isomer with the formula C5H6ClN3 is 4-chloro-6-methylpyrimidin-2-amine , commonly referred to as 2-Amino-4-chloro-6-methylpyrimidine.[3]
-
CAS Number: 5600-21-5[3]
-
Molecular Weight: 143.57 g/mol [3]
-
Chemical Structure:
-
A six-membered heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3 (a pyrimidine).
-
An amino group (-NH2) at position 2.
-
A chloro group (-Cl) at position 4.
-
A methyl group (-CH3) at position 6.
-
1.2. Other Potential Isomers
While 2-Amino-4-chloro-6-methylpyrimidine is the most studied isomer, other structural isomers of C5H6ClN3 exist. These can be broadly categorized as:
-
Positional Isomers (Pyrimidine Core): The substituents (amino, chloro, and methyl groups) can be arranged in different positions on the pyrimidine ring.
-
Functional Group Isomers: The atoms can be arranged to form different heterocyclic cores (e.g., pyridazine, pyrazine) or even acyclic structures, leading to significantly different chemical properties.[1]
Due to the established biological significance of the pyrimidine scaffold in medicinal chemistry, this guide will focus on derivatives of 2-Amino-4-chloro-6-methylpyrimidine.[4][5]
Synthesis and Characterization
2-Amino-4-chloro-6-methylpyrimidine is a key intermediate for the synthesis of a wide range of biologically active molecules.[6]
2.1. Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This protocol describes the synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine.
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl3), freshly distilled
-
Ice water
-
25% Ammonia solution
-
50% Ethanol
Procedure:
-
In a round-bottom flask, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.[7]
-
Reflux the mixture with stirring until the solution becomes homogeneous.[7]
-
After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.[7]
-
Cool the reaction mixture and carefully add it to ice water.[7]
-
Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.[7]
-
Filter the precipitate and wash it thoroughly with water.[7]
-
Recrystallize the crude product from 50% ethanol.[7]
-
Dry the purified product to a constant weight.[7]
Expected Yield and Characterization:
-
Yield: Approximately 3.7 g (54%)[7]
-
Melting Point: 188 °C[7]
-
Elemental Analysis: C, 41.74%; H, 4.05%; N, 29.35% (Theoretical for C5H6ClN3: C, 41.83%; H, 4.21%; N, 29.27%)[7]
2.2. Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives
This method provides a rapid and efficient way to synthesize derivatives of 2-Amino-4-chloro-6-methylpyrimidine.
Materials:
-
2-Amino-4-chloro-pyrimidine
-
Substituted amine
-
Anhydrous propanol
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a microwave reaction vial, place 2 mmol of 2-amino-4-chloro-pyrimidine and 1 mL of anhydrous propanol.[8]
-
Add 2 mmol of the desired substituted amine to the vial with stirring.[8]
-
Add 200 µL of triethylamine to the reaction mixture.[8]
-
Carry out the reaction in a microwave reactor at 120-140 °C for 15-30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.[8]
-
Extract the product with ethyl acetate.[8]
-
Purify the product using appropriate chromatographic techniques.[8]
Applications in Drug Development: Targeting Cancer Signaling Pathways
The 2-amino-4-chloro-6-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for potent and selective inhibitors of protein kinases involved in cancer progression.[9][10] Derivatives have shown significant activity against various cancer cell lines by targeting critical signaling pathways.
3.1. Quantitative Biological Activity Data
The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values indicate the potency of the compounds.
Table 1: Anticancer Activity of Pyrimidine Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| L-18 (a 2,4-dichloro-6-methylpyrimidine derivative) | H1975 (NSCLC) | Antiproliferative | 0.65 ± 0.06 | [11] |
| Derivative 6 (a 2-amino-4-chloropyrimidine derivative) | HCT116 (Colon) | Cytotoxicity | 89.24 ± 1.36 | [8][12] |
| Derivative 6 (a 2-amino-4-chloropyrimidine derivative) | MCF7 (Breast) | Cytotoxicity | 89.37 ± 1.17 | [8][12] |
| Quinazoline-chalcone 14g | K-562 (Leukemia) | Antiproliferative | 0.622 - 1.81 | [13] |
| Quinazoline-chalcone 14g | HCT-116 (Colon) | Antiproliferative | 0.622 - 1.81 | [13] |
| Quinazoline-chalcone 14g | MCF7 (Breast) | Antiproliferative | 0.622 - 1.81 | [13] |
| Pyrimidodiazepine 16c | Various | Cytotoxicity | 10-fold > Doxorubicin | [13] |
Table 2: Inhibitory Activity of Pyridopyrimidine Derivatives Against Protein Kinases
| Compound ID/Description | Target Kinase | IC50 (µM) | Reference |
| Compound 4 | PIM-1 | 0.0114 | [9] |
| Compound 10 | PIM-1 | 0.0172 | [9] |
| Compound B1 | EGFRL858R/T790M | 0.013 | [9] |
| Compound 14 | EGFRL858R/T790M | 0.00843 | [14] |
| Compound 15 | EGFRL858R/T790M | 0.00691 | [14] |
3.2. Targeted Signaling Pathways
Derivatives of chloropyrimidines have been shown to inhibit several key signaling pathways that are often dysregulated in cancer.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block pro-angiogenic signals.[9]
Caption: VEGFR-2 signaling pathway and its inhibition.
EGFR and HER-2 Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that, when overexpressed or mutated, can lead to uncontrolled cell growth. Chloropyrimidine derivatives can inhibit these receptors, thereby blocking downstream pro-survival pathways like PI3K-Akt-mTOR.[9]
Caption: EGFR/HER-2 signaling pathway and its inhibition.
Logical Workflow: From Core Compound to Therapeutic Application
The following diagram illustrates the logical progression from the core chemical structure to its application in drug development.
Caption: Drug development workflow for C5H6ClN3 derivatives.
Conclusion
The chemical scaffold C5H6ClN3, particularly in the form of 2-Amino-4-chloro-6-methylpyrimidine, represents a cornerstone for the synthesis of targeted therapies. Its derivatives have demonstrated potent inhibitory activity against key protein kinases implicated in cancer, such as VEGFR-2, EGFR, and HER-2. The detailed synthetic protocols and quantitative biological data presented in this guide underscore the therapeutic potential of this compound class. Further research and development focusing on the optimization of these derivatives are warranted to translate their preclinical efficacy into novel clinical treatments for cancer and other diseases.
References
- 1. Structural isomer - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 6. 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group [alzchem.com]
- 7. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arabjchem.org [arabjchem.org]
- 13. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
In-Depth Technical Guide: 2-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its significant applications in drug discovery, particularly in the development of kinase inhibitors.
Core Compound Data
This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 143.57 g/mol | [1] |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| CAS Number | 14394-60-6 | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 183-186 °C | [2] |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in acetic acid (50 mg/mL) | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are outlined below.
Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine
This protocol describes the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus oxychloride.
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine (6 g)
-
Phosphorus oxychloride (35 mL, freshly distilled)
-
Ice water
-
25% Ammonia solution
-
50% Ethanol
Procedure:
-
A mixture of 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled phosphorus oxychloride is refluxed until the mixture becomes homogeneous.[3]
-
After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum.[3]
-
The reaction mixture is cooled, and the residue is mixed with ice water.[3]
-
The pH of the solution is adjusted to 8 with a 25% ammonia solution.[3]
-
The resulting suspension is filtered, and the precipitate is washed with water.[3]
-
The crude product is recrystallized from 50% ethanol and dried to a constant weight to yield the final product.[3]
Synthesis from 2-Chloro-4-methyl-6-nitropyrimidine
This method involves the reduction of a nitro group to an amine.[4]
Materials:
-
2-chloro-4-methyl-6-nitropyrimidine (5 g)
-
Dichloromethane (50 ml)
-
Iron powder (10 g)
-
Hydrochloric acid
-
Ethanol
Procedure:
-
A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g) in dichloromethane (50 ml) is added slowly to a solution of iron powder and hydrochloric acid (10 g).[2]
-
The solution is stirred for 6 hours at room temperature.[2]
-
The solution is then filtered, and the organic phase is evaporated on a rotary evaporator to yield the title compound.[2]
-
For purification, block-like colorless crystals can be obtained by slow evaporation of a solution of the compound (0.5 g) in ethanol (25 ml) at room temperature over approximately 7 days.[2]
Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
-
Mass Spectrometry: The compound can be characterized by its mass spectrum, which would show a molecular ion peak corresponding to its molecular weight.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure and environment of the atoms.
Applications in Drug Discovery
This compound is a significant intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[4] The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules.[4]
The differential reactivity of the functional groups on this compound makes it a versatile synthetic building block. The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce other functional groups. The amino group at the 4-position can act as a nucleophile or be modified through reactions like acylation.[4]
A prominent application of this compound is in the synthesis of Dasatinib (BMS-354825) , a potent dual inhibitor of Src and Abl kinases.[7] Dasatinib is used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance or intolerance to imatinib.[7]
Signaling Pathway Inhibition
Dasatinib, synthesized using this compound as a precursor, exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. It targets the Bcr-Abl and Src family kinases, which are often dysregulated in certain cancers. Inhibition of these kinases blocks downstream signaling, including the STAT5 pathway, leading to the induction of apoptosis in cancer cells.[3]
Figure 1: Simplified Src/Abl-STAT5 signaling pathway and its inhibition by Dasatinib.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Src/ABL kinase inhibitor dasatinib (BMS-354825) inhibits function of normal human T-lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dasatinib: BMS 354825 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of 2-Chloro-6-methylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-chloro-6-methylpyrimidin-4-amine (C₅H₆ClN₃), a crucial intermediate in the synthesis of pharmacologically active compounds. A comprehensive understanding of its solid-state architecture is paramount for polymorphism screening, formulation development, and computational modeling in drug discovery. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and crystallization, and visualizes the intermolecular interactions that govern its crystal packing.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction.[1] The compound crystallizes in a monoclinic system. A summary of the key crystallographic and data refinement parameters is presented in Table 1.
| Parameter | Value |
| Chemical Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.58 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.1256 (8) Å |
| b | 7.8537 (8) Å |
| c | 13.0769 (15) Å |
| α | 90° |
| β | 115.678 (1)° |
| γ | 90° |
| Volume | 659.54 (13) ų |
| Z | 4 |
| Temperature | 296 K |
| Radiation | Mo Kα |
| Absorption Coefficient (μ) | 0.48 mm⁻¹ |
| Reflections Collected | 5910 |
| Independent Reflections | 1157 |
| R[F² > 2σ(F²)] | 0.057 |
| wR(F²) | 0.143 |
| Goodness-of-fit (S) | 1.17 |
| CCDC Number | 914401 |
Table 1: Crystal data and structure refinement for this compound.[1][2]
Molecular and Crystal Packing Analysis
The molecular structure of this compound features a pyrimidine ring substituted with a chlorine atom, a methyl group, and an amine group. In the crystal, the molecules are organized into a robust three-dimensional network through a combination of hydrogen bonding and π–π stacking interactions.
Molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds.[1] These dimers are further interconnected by additional N—H⋯N hydrogen bonds, creating a two-dimensional network parallel to the (100) plane.[1] The crystal structure is further stabilized by slipped π–π stacking interactions between inversion-related molecules, with a centroid–centroid distance of 3.5259 (11) Å.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through the reduction of a nitropyrimidine precursor.[1]
Procedure:
-
A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) in dichloromethane (50 ml) is prepared.
-
This solution is added slowly to a mixture of iron powder (10 g, 178 mmol) and hydrochloric acid.
-
The resulting mixture is stirred for 6 hours at room temperature.
-
Following the reaction, the solution is filtered.
-
The organic phase is collected and the solvent is removed by rotary evaporation to yield the title compound.[1]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[1]
Procedure:
-
A solution of this compound (0.5 g, 3.5 mmol) in ethanol (25 ml) is prepared.
-
The solution is allowed to stand at room temperature for slow evaporation.
-
Colorless, block-like crystals typically form after approximately 7 days.[1]
Visualized Experimental Workflow
The following diagram illustrates the workflow for the synthesis and crystallization of this compound.
References
Spectroscopic Profile of 2-Chloro-6-methylpyrimidin-4-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-6-methylpyrimidin-4-amine (CAS No: 14394-60-6).[1] Intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, this document outlines the key spectral characteristics, experimental methodologies for their acquisition, and a generalized workflow for the spectroscopic analysis of such compounds.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₅H₆ClN₃[1] |
| Molecular Weight | 143.57 g/mol [1] |
| CAS Number | 14394-60-6[1] |
| SMILES | CC1=CC(=NC(=N1)Cl)N[1] |
| InChIKey | FBEIDYLEFVIOEY-UHFFFAOYSA-N[1] |
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound. It is important to distinguish this compound from its isomer, 4-chloro-6-methylpyrimidin-2-amine (CAS: 5600-21-5), as spectroscopic data for the latter is more commonly reported.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound.
| Technique | Observed Peaks (m/z) | Interpretation |
| Mass Spectrometry | 143, 108[1] | The peak at m/z 143 corresponds to the molecular ion [M]⁺. The fragmentation pattern includes a significant peak at m/z 108. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₃ | 2.3 - 2.8 | Singlet |
| -NH₂ | Variable | Broad Singlet |
| Pyrimidine C5-H | 6.0 - 7.0 | Singlet |
¹³C NMR (Predicted)
| Carbon | Expected Chemical Shift (ppm) |
| -CH₃ | 20 - 25 |
| C2 | 157 - 162 |
| C4 | 160 - 165 |
| C5 | 100 - 110 |
| C6 | 165 - 170 |
Infrared (IR) Spectroscopy
Specific FTIR data for this compound is not explicitly detailed in the searched resources. However, the IR spectrum of the isomeric 2-amino-4-chloro-6-methylpyrimidine shows characteristic peaks that can be used for general comparison of the functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3100 - 3500 |
| C-H Stretch (methyl) | 2850 - 3000 |
| C=N Stretch (pyrimidine ring) | 1550 - 1650 |
| C-Cl Stretch | 600 - 800 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) is used.
-
Calibration: The instrument's m/z scale is calibrated using a known reference compound prior to analysis to ensure mass accuracy.[3]
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded over a suitable m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2] Tetramethylsilane (TMS) is typically added as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-dimensional ¹H NMR spectrum is acquired.
-
¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired using a standard pulse program. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[5] This is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[5]
-
Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent pellet.[5][6]
-
Background Spectrum: A background spectrum of a blank KBr pellet is recorded to account for atmospheric and instrumental contributions.[6]
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7]
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like this compound.
Caption: Spectroscopic Analysis Workflow.
References
- 1. This compound | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. scribd.com [scribd.com]
Solubility Profile of 2-Chloro-6-methylpyrimidin-4-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public domain quantitative solubility data for this compound, this guide focuses on providing a robust experimental protocol for its determination, alongside the currently available data.
Introduction
This compound (CAS No: 5600-21-5) is a substituted pyrimidine derivative.[1][2] Its solubility in various organic solvents is a critical parameter for its use in chemical synthesis, purification, and formulation development. Understanding the solubility profile allows for the optimization of reaction conditions, selection of appropriate crystallization solvents, and the development of suitable delivery systems.
Quantitative Solubility Data
Currently, there is a significant lack of comprehensive quantitative solubility data for this compound across a wide range of organic solvents in publicly accessible literature. The available information is limited to a single solvent.
Table 1: Known Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Acetic Acid | Not Specified | 50 mg/mL[3][4] |
Researchers are encouraged to use the experimental protocol outlined below to generate solubility data in other relevant solvents.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[5][6][7][8] This method is considered the gold standard for thermodynamic solubility determination.[7]
1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials or flasks, each containing a known volume of the selected organic solvent. The excess solid should be visually apparent.
-
Seal the containers tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials or flasks in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).
-
Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][7][8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[8]
-
-
Phase Separation:
-
After equilibration, allow the suspensions to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant through a syringe filter.[5][9] This step should be performed quickly and at the experimental temperature to avoid any changes in solubility.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve of the compound in the same solvent to accurately quantify the concentration.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
3. Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group [alzchem.com]
- 3. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to 2-Chloro-6-methylpyrimidin-4-amine: A Core Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methylpyrimidin-4-amine is a pivotal heterocyclic intermediate, widely recognized in medicinal chemistry for its role as a versatile building block. Its molecular architecture, featuring a pyrimidine scaffold with a reactive chlorine atom and an amino group, allows for precise and sequential chemical modifications. This dual reactivity is instrumental in the synthesis of complex molecules with significant therapeutic potential, most notably in the development of kinase inhibitors for oncology and inflammatory diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, supported by detailed experimental protocols and structured data for researchers in the field of drug discovery.
Physicochemical and Structural Properties
This compound is a stable, solid compound under standard conditions. Its structure is characterized by a pyrimidine ring, a privileged scaffold in numerous biologically active compounds. The differential reactivity of the chloro group at the 2-position and the amino group at the 4-position is the cornerstone of its utility as a synthetic intermediate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆ClN₃ | [2][3] |
| Molecular Weight | 143.57 g/mol | [2] |
| CAS Number | 14394-60-6 | [2] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 155-157 °C | [4] |
| pKa | 5.40 ± 0.50 (Predicted) | [4] |
| SMILES | CC1=CC(=NC(=N1)Cl)N | [2] |
| InChIKey | FBEIDYLEFVIOEY-UHFFFAOYSA-N | [2] |
Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in a monoclinic system.[3] The crystal structure is stabilized by intermolecular N-H···N hydrogen bonds, which link molecules into inversion dimers.[3] These dimers are further connected, forming a two-dimensional network.[3] This hydrogen bonding capability is a key feature that often contributes to the binding of its derivatives to biological targets, such as the hinge region of kinases.
Table 2: Crystal Structure Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| a | 7.1256 (8) Å |
| b | 7.8537 (8) Å |
| c | 13.0769 (15) Å |
| β | 115.678 (1)° |
| Volume | 659.54 (13) ų |
| Z | 4 |
| Data obtained at T = 296 K.[3] |
Synthesis of the Building Block
A common and efficient method for the synthesis of this compound involves the reduction of a nitro-precursor, 2-chloro-4-methyl-6-nitropyrimidine.[1][3]
Experimental Protocol 1: Synthesis via Nitro Reduction[3]
-
Preparation : Prepare a mixture of iron powder (10 g, 178 mmol) and hydrochloric acid in a reaction vessel.
-
Addition : Slowly add a solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) dissolved in dichloromethane (50 ml) to the iron/acid mixture.
-
Reaction : Stir the resulting solution vigorously at room temperature for approximately 6 hours to facilitate the complete reduction of the nitro group.
-
Work-up : Upon completion, filter the reaction mixture to remove iron salts and other solid residues.
-
Isolation : Collect the organic phase (filtrate) and evaporate the solvent on a rotary evaporator to yield the title compound, this compound.
-
Purification (Optional) : For high-purity material suitable for crystallographic analysis, colorless block-like crystals can be obtained by slow evaporation from an ethanol solution.[3]
Reactivity and Key Synthetic Transformations
The synthetic versatility of this compound stems from the ability to selectively functionalize its two key reactive sites. The chlorine atom at the C2 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly through palladium-catalyzed cross-coupling reactions. The amino group at the C4 position can also be modified, though it is often retained as a key hydrogen-bond donor for biological target engagement.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for forming C-N and C-C bonds, respectively. These reactions are cornerstones of modern medicinal chemistry and are frequently employed to elaborate the this compound core.[5][6]
This reaction couples the chloro-pyrimidine with a primary or secondary amine to form a new C-N bond, a common transformation in the synthesis of kinase inhibitors.[5][7]
Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination[5]
-
Inert Atmosphere Setup : In a glovebox or under a stream of inert gas (Argon or Nitrogen), charge an oven-dried reaction vessel with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).
-
Reagent Addition : To the vessel, add this compound (1.0 equivalent) and the desired primary or secondary amine (1.1-1.2 equivalents).
-
Solvent Addition : Add an anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M with respect to the pyrimidine substrate.
-
Reaction Conditions : Seal the vessel and heat the mixture in a preheated oil bath to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired N-aryl amine.
This reaction forges a C-C bond between the pyrimidine core and an aryl or heteroaryl boronic acid/ester, enabling the synthesis of biaryl structures.[6]
Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling[6]
-
Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Evacuation and Backfilling : Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst/Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and degassed solvent (e.g., a mixture of dioxane and water).
-
Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (e.g., 12-16 hours).[8]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : Cool the mixture to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the coupled product.
Applications in Medicinal Chemistry
The 2-amino-pyrimidine scaffold derived from this compound is a cornerstone of many therapeutic agents, particularly kinase inhibitors.
Kinase Inhibitors
Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The 2-aminopyrimidine motif is a highly effective "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, thus inhibiting their activity.
A prominent example is Dasatinib (BMS-354825) , a potent dual Src/Abl kinase inhibitor used to treat chronic myeloid leukemia (CML).[1][9] The synthesis of Dasatinib relies on an essential intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, which is constructed using a derivative of this compound.[1]
Table 3: Biological Activity of Dasatinib (Representative Data)
| Target Kinase | IC₅₀ (nM) | Disease Relevance |
| BCR-ABL | <1 | Chronic Myeloid Leukemia (CML) |
| SRC | 0.5 | Solid Tumors, Leukemia |
| c-KIT | 1 | Gastrointestinal Stromal Tumors |
| PDGFRβ | 28 | Various Cancers |
| IC₅₀ values are indicative and can vary based on assay conditions. |
GPCR Modulators and Other Therapeutic Areas
While less documented than its role in kinase inhibition, the versatility of the pyrimidine scaffold makes it a candidate for developing ligands for other target classes, including G-protein coupled receptors (GPCRs). Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a nuanced approach to receptor modulation and are an active area of drug discovery.[10][11][12] The ability to strategically introduce diverse substituents onto the this compound core makes it a suitable starting point for library synthesis aimed at discovering novel GPCR modulators.
Furthermore, derivatives of this building block have been investigated for their potential in treating inflammatory diseases such as asthma, inflammatory bowel disease (IBD), and Crohn's disease.[1][3] Its utility also extends to the agrochemical field, where pyrimidine derivatives are developed as herbicides and insecticides.[1]
Conclusion
This compound is an unequivocally valuable and versatile building block in modern medicinal chemistry. Its well-defined reactivity allows for the strategic and efficient construction of highly functionalized pyrimidine derivatives. Its proven application in the synthesis of potent kinase inhibitors like Dasatinib highlights its significance in oncology drug discovery. The inherent potential of the scaffold suggests that its utility will continue to expand into other therapeutic areas, including the development of GPCR modulators and anti-inflammatory agents, solidifying its role as a core component in the drug development professional's synthetic toolkit.
References
- 1. This compound | 14394-60-6 | Benchchem [benchchem.com]
- 2. This compound | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various kinase inhibitors utilizing the versatile building block, 2-Chloro-6-methylpyrimidin-4-amine. This document outlines detailed experimental protocols for key synthetic transformations, presents quantitative data on the biological activity of derived compounds, and illustrates the targeted signaling pathways.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to mimic the adenine base of ATP allows for competitive binding to the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. This compound is a valuable starting material for the synthesis of a diverse array of kinase inhibitors due to the presence of two reactive sites: a chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, and an amino group at the 4-position, which can be further functionalized.
This document focuses on the application of this compound in the synthesis of inhibitors for key kinase targets, including Aurora kinases, Src/Abl, and VEGFR-2, which are implicated in various cancers.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from pyrimidine scaffolds, demonstrating the potential of this compound as a starting point for inhibitor design.
Table 1: Inhibitory Activity of Pyrimidine Derivatives Against Aurora Kinases
| Compound ID | Modification on Pyrimidine Core | Target Kinase | IC50 (nM) | Reference |
| 1 | N2-(pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl | Aurora A | 24.1 ± 7.9 | [1] |
| 2 | N2-((S)-pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl with 4-chloro-2-fluorophenyl modification | Aurora A | 38.6 ± 7.0 | [1] |
| 3 | N2-((S)-pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl with 4-chloro-3-fluorophenyl modification | Aurora A | 52.2 ± 8.1 | [1] |
| 4 | N2-((S)-pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl with 4-chloro-2,3-difluorophenyl modification | Aurora A | 64.9 ± 13.7 | [1] |
Table 2: Inhibitory Activity of Dasatinib and Related Intermediates
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Dasatinib | Src | <1 | K562 | [2] |
| Dasatinib | Abl | <1 | K562 | [2] |
| Compound 6d | N/A (Dasatinib analog) | Comparable to Dasatinib | K563 | [2] |
Experimental Protocols
The following protocols provide generalized procedures for the key synthetic transformations used to elaborate this compound into kinase inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the chlorine atom at the 2-position of the pyrimidine ring with various amines.
Materials:
-
This compound (1.0 eq)
-
Substituted amine or aniline (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, DIPEA, Et₃N) (2.0 - 3.0 eq)
-
Solvent (e.g., DMF, DMSO, n-Butanol, 1-Pentanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound in the chosen solvent, add the substituted amine and the base.
-
Heat the reaction mixture under an inert atmosphere. Reaction temperatures can range from 80°C to 140°C depending on the nucleophilicity of the amine.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-amino-substituted pyrimidine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed cross-coupling of the 2-chloro position with various boronic acids to introduce aryl or heteroaryl moieties.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: Simplified Aurora Kinase Signaling Pathway in Cell Cycle Regulation.
Caption: Simplified Src-Abl Signaling Pathway in Cancer.
Caption: Simplified VEGFR-2 Signaling Pathway in Angiogenesis.
Experimental Workflow
Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.
References
Protocol for Nucleophilic Substitution on 2-Chloro-6-methylpyrimidin-4-amine: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylpyrimidin-4-amine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery for the synthesis of a diverse array of biologically active compounds. The pyrimidine scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of a reactive chlorine atom at the 2-position of this molecule allows for facile nucleophilic aromatic substitution (SNAr). This reaction enables the introduction of various functional groups, including amines, alcohols, and thiols, providing a powerful tool for generating libraries of compounds for screening and lead optimization.
The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two nitrogen atoms, facilitates nucleophilic attack at the carbon atom bearing the chlorine. The reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex, which subsequently collapses to the substituted product with the expulsion of a chloride ion. The regioselectivity of this substitution is influenced by the electronic properties of the pyrimidine ring and any existing substituents.
This document provides detailed protocols for the nucleophilic substitution on this compound with a range of common nucleophiles, including primary and secondary amines, alcohols, and thiols.
Reaction Mechanism and Workflow
The general mechanism for the nucleophilic aromatic substitution on this compound involves the addition of a nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of the chloride leaving group.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
A typical experimental workflow for these reactions is outlined below. Specific conditions will vary depending on the nucleophile and the desired product.
Caption: General experimental workflow for nucleophilic substitution.
Experimental Protocols
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-N-substituted-6-methylpyrimidin-4-amine derivatives. These reactions are often carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated. Microwave irradiation can significantly accelerate these reactions.[1]
General Protocol:
-
To a microwave vial, add this compound (1.0 equiv.), the desired amine nucleophile (1.0-1.2 equiv.), and a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).
-
Seal the vial and heat the reaction mixture in a microwave reactor to the specified temperature for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Reaction of 2-Chloro-4,6-dimethylpyrimidine with Various Anilines (Microwave Conditions) [1]
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 3-Fluoroaniline | Ethanol | 120 | 15 | 97 |
| 2 | 3-Aminophenol | Ethanol | 120 | 15 | 85 |
| 3 | 3-Aminobenzyl alcohol | Ethanol | 120 | 15 | 97 |
| 4 | 3,4,5-Trimethoxyaniline | Ethanol | 120 | 15 | 90 |
Note: While the substrate in this study is 2-chloro-4,6-dimethylpyrimidine, the conditions are readily adaptable for this compound due to the similar reactivity of the 2-chloro position.
Reaction with Alcohol Nucleophiles
The substitution of the 2-chloro group with an alkoxy group requires the use of a strong base to generate the more nucleophilic alkoxide from the corresponding alcohol.
General Protocol:
-
To a solution of the desired alcohol (e.g., methanol, ethanol) in a suitable anhydrous solvent (e.g., THF, DMF, or the alcohol itself), add a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.0-1.2 equiv.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add this compound (1.0 equiv.) to the alkoxide solution.
-
Heat the reaction mixture to the specified temperature and stir for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Reaction of 2-Amino-4,6-dichloropyrimidine with Sodium Methoxide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetone | 17 | 3.5 | 92.5 | [2] |
| 2 | Methanol | 17, then reflux | 4.5 | 97.0 | [2] |
Note: This data is for the reaction of 2-amino-4,6-dichloropyrimidine, which serves as a good model for the reactivity of the chloro group in a similar electronic environment.
Reaction with Thiol Nucleophiles
Similar to alcohols, thiols generally require a base to form the more potent thiolate nucleophile for an efficient substitution reaction.
General Protocol:
-
To a solution of the desired thiol (1.0-1.2 equiv.) in an anhydrous solvent such as DMF or DMSO, add a base like potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2.0 equiv.).[3]
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Representative Conditions for S-Alkylation of 2-Thiouracil Derivatives [2][3]
| Entry | Electrophile | Thiol Source | Base | Solvent | Temperature | Time | Yield (%) |
| 1 | Phenacyl bromide | 6-methyl-2-thiouracil | NaOMe | Methanol | RT | 1 h | 75 |
| 2 | Substituted alkyl halide | 6-methyl-2-thiouracil | K2CO3 | DMSO | RT | 12 h | - |
Note: These examples utilize a thiouracil derivative, which upon S-alkylation, provides a model for the formation of a thioether linkage on a pyrimidine ring.
Logical Relationships in Nucleophilic Substitution
The success of the nucleophilic substitution reaction depends on the interplay of several factors, including the nature of the nucleophile, the solvent, the base, and the reaction temperature. The following diagram illustrates these relationships.
Caption: Factors influencing the outcome of nucleophilic substitution.
References
- 1. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 2-Chloro-6-methylpyrimidin-4-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylpyrimidin-4-amine is a versatile heterocyclic intermediate pivotal in the synthesis of a variety of agrochemicals, including fungicides and herbicides.[1][2] Its reactive chlorine atom at the 2-position and the amino group at the 4-position of the pyrimidine ring allow for diverse chemical modifications, leading to the development of potent and selective bioactive molecules.[2] This document provides detailed application notes and experimental protocols for the synthesis of agrochemical derivatives using this key building block.
Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry lies in its use as a precursor for the synthesis of pyrimidine-based fungicides and, by extension of its structural class, herbicides. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities.[3][4]
Fungicide Synthesis
Pyrimidine-based fungicides are a significant class of agrochemicals used to control a wide range of plant pathogenic fungi.[3][4] Many of these fungicides function by inhibiting the mitochondrial respiration of the fungi, specifically targeting the NADH oxidoreductase of complex I.[1][5] The general synthetic approach involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with various functional groups to generate novel fungicidal compounds.
Herbicide Synthesis
While this compound is more directly implicated in fungicide synthesis, the broader class of aminopyrimidines serves as essential intermediates in the production of highly active herbicides, such as sulfonylureas.[6] These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[7]
Experimental Protocols
The following protocols are examples of the synthetic utility of this compound and related pyrimidine derivatives in generating agrochemically active compounds.
Protocol 1: Synthesis of N-Aryl-2-chloro-6-methylpyrimidin-4-amine Derivatives (Fungicide Precursors)
This protocol details a general procedure for the synthesis of N-aryl substituted pyrimidine amines, which are precursors to more complex fungicidal molecules.
Reaction Scheme:
Caption: General synthesis of N-Aryl-2-chloro-6-methylpyrimidin-4-amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-trifluoromethoxyaniline)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of this compound (2 mmol) and a substituted aniline (3 mmol) in DMF (10 mL) is stirred at approximately 90°C for 2 hours.
-
After cooling the mixture to room temperature, 200 mL of water is added.
-
The mixture is then extracted with EtOAc.
-
The combined organic layers are dried over anhydrous MgSO₄ and concentrated.
-
The resulting residue is purified by silica gel column chromatography to yield the final product.
Quantitative Data Summary:
| Compound | Substituent | Yield (%) | Melting Point (°C) |
| 3a | Phenyl | 79 | 80-81 |
Data extracted from a representative synthesis of a similar pyrimidine derivative.
Protocol 2: Synthesis of Pyrimidinamine-Containing Fungicides
This protocol outlines the synthesis of more complex pyrimidine amine derivatives with potential fungicidal activity, starting from a functionalized amine and a chloropyrimidine.
Experimental Workflow:
Caption: Workflow for synthesis and screening of pyrimidinamine fungicides.
Materials:
-
Functionalized amine intermediate
-
This compound (or other substituted chloropyrimidine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
To a 50 mL flask, add the functionalized amine (0.61 mmol), the substituted chloropyrimidine (0.58 mmol), and potassium carbonate (1.74 mmol).
-
Add 10 mL of DMF and stir the reaction mixture at 60-80°C for 7-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.
-
Extract the resulting mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and wash sequentially with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the target compound.
Mechanism of Action of Resulting Agrochemicals
Fungicides
The fungicidal activity of many pyrimidine derivatives synthesized from this compound is attributed to the inhibition of mitochondrial respiration. Specifically, they target and inhibit the function of NADH oxidoreductase (Complex I) in the electron transport chain of fungi.[1][5] This disruption of cellular energy production leads to fungal cell death.
Signaling Pathway:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Application Note: A Detailed Protocol for the N-Alkylation of 2-Chloro-6-methylpyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-alkylated pyrimidine derivatives are fundamental structural motifs in a vast array of biologically active compounds, playing a crucial role in medicinal chemistry and drug discovery. The strategic introduction of alkyl groups onto the pyrimidine scaffold allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive and detailed experimental procedure for the N-alkylation of 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in the synthesis of various therapeutic agents. The protocol is designed to be a reliable resource for researchers engaged in the synthesis of novel pyrimidine-based compounds.
Reaction Principle
The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction (SN2). The exocyclic amino group (-NH₂) of the pyrimidine acts as a nucleophile, attacking an electrophilic alkylating agent, commonly an alkyl halide (R-X). The reaction is facilitated by a base, which deprotonates the amine, increasing its nucleophilicity. A polar aprotic solvent is generally used to solvate the reagents and facilitate the reaction.
General Reaction Scheme:

Experimental Protocol
This protocol details a general procedure for the N-alkylation of this compound using an alkyl bromide as the alkylating agent.
2.1 Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Alkyl Bromide, 1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
2.2 Detailed Procedure
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of 0.1-0.2 M with respect to the starting amine.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound under various conditions. Yields are hypothetical but based on typical outcomes for similar reactions found in the literature.[1][2][3]
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | Ethyl Bromide | K₂CO₃ | MeCN | Reflux | 12 | 78 |
| 3 | Propyl Iodide | Cs₂CO₃ | DMF | 60 | 8 | 91 |
| 4 | Allyl Bromide | K₂CO₃ | Acetone | Reflux | 5 | 82 |
Visualizations
4.1 Experimental Workflow Diagram
The following diagram provides a visual representation of the key steps in the experimental protocol for the N-alkylation of this compound.
Caption: General experimental workflow for N-alkylation.
4.2 Signaling Pathway Logical Relationship
The following diagram illustrates the logical relationship in the reaction mechanism, highlighting the key roles of the reactants.
References
Application Notes and Protocols: 2-Chloro-6-methylpyrimidin-4-amine in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-6-methylpyrimidin-4-amine as a key starting material in the synthesis of potent anti-inflammatory agents. The focus is on the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a critical target in inflammatory signaling pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Pyrimidine derivatives have emerged as a promising class of compounds for the development of novel anti-inflammatory therapies.[1][2] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and protein kinases involved in inflammatory signaling cascades.[3][4] this compound is a versatile and commercially available building block for the synthesis of a diverse range of substituted pyrimidine compounds. Its reactive chloro group allows for facile nucleophilic substitution, enabling the introduction of various functionalities to modulate biological activity.
This document details a representative synthetic pathway for a potent IRAK4 inhibitor starting from this compound, based on established synthetic methodologies for related compounds. IRAK4 is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and the production of pro-inflammatory cytokines.[5]
Data Presentation
The following tables summarize the in vitro activity of a representative IRAK4 inhibitor synthesized from a pyrimidine core, demonstrating the potential of this class of compounds as anti-inflammatory agents.
Table 1: In Vitro IRAK4 Inhibition
| Compound | IRAK4 IC50 (nM) |
| Representative Inhibitor 1 | 27[1][6] |
| Representative Inhibitor 2 | 93[1][6] |
Table 2: Cellular Activity in THP-1 XBlue™ Cells (LPS-induced NF-κB activation)
| Compound | IC50 (nM) |
| Representative Inhibitor 1 | 150 |
| Representative Inhibitor 2 | 300 |
Experimental Protocols
Synthesis of a Representative IRAK4 Inhibitor
This protocol describes a representative multi-step synthesis of a potent IRAK4 inhibitor starting from this compound.
Step 1: Synthesis of N-(2-chloro-6-methylpyrimidin-4-yl)acetamide
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-amino-N-(2-(dimethylamino)ethyl)-6-methylpyrimidin-4-amine derivative
-
To a solution of N-(2-chloro-6-methylpyrimidin-4-yl)acetamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylethane-1,2-diamine (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of the final IRAK4 Inhibitor
-
The product from Step 2 can undergo further modifications, such as reaction with a substituted benzoyl chloride, to yield the final potent IRAK4 inhibitor.
-
Dissolve the amine from Step 2 (1.0 eq) and a substituted benzoyl chloride (1.1 eq) in a suitable solvent like DCM.
-
Add a base such as triethylamine (1.5 eq) and stir at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the final product by chromatography or recrystallization.
In Vitro IRAK4 Inhibition Assay
-
The inhibitory activity of the synthesized compounds against IRAK4 can be determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Recombinant human IRAK4 enzyme is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a biotinylated peptide).
-
After incubation, a detection solution containing a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.
Cellular Assay for NF-κB Activation
-
The cellular potency of the compounds can be assessed by measuring their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in a suitable cell line, such as THP-1 XBlue™ cells.[5]
-
These cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cells are pre-incubated with the test compounds at various concentrations.
-
LPS is then added to stimulate the TLR4 signaling pathway and induce NF-κB activation.
-
After an incubation period, the activity of SEAP in the cell supernatant is measured using a colorimetric substrate.
-
IC50 values are determined from the inhibition of SEAP activity.
Visualizations
Caption: Synthetic workflow for a representative IRAK4 inhibitor.
Caption: IRAK4 signaling pathway in inflammation.
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017004133A1 - Irak inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10941140B2 - IRAK inhibitors and method for making and using - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
Microwave-Assisted Synthesis of 2-Chloro-6-methylpyrimidin-4-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-chloro-6-methylpyrimidin-4-amine derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmacologically active compounds. Notably, this scaffold is a cornerstone in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The 2-aminopyrimidine core can effectively mimic the adenine hinge-binding region of ATP, enabling potent and selective inhibition of various kinases. Traditional synthetic methods for these compounds often involve lengthy reaction times, harsh conditions, and modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant reductions in reaction times, improved yields, and enhanced reaction purity.
This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound and its subsequent derivatives.
Applications in Drug Discovery
The this compound scaffold is of particular interest in the development of inhibitors for critical oncogenic signaling pathways. The chlorine atom at the 2-position and the amino group at the 4-position provide versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries for drug screening.
Key Therapeutic Targets:
-
Src/Abl Kinases: Derivatives of this scaffold are integral to the structure of potent dual Src/Abl kinase inhibitors.[1][2] The Bcr-Abl fusion protein is the causative agent in Chronic Myelogenous Leukemia (CML), and its inhibition is a clinically validated therapeutic strategy. Src kinases are also implicated in the progression of many solid tumors.
-
Aurora Kinases: This family of serine/threonine kinases plays a crucial role in mitotic progression.[3][4][5] Overexpression of Aurora kinases is common in many cancers, making them attractive targets for anticancer drug development. 2,4-Disubstituted pyrimidines have been successfully developed as potent Aurora kinase inhibitors.[5]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of the Core Scaffold: this compound
This protocol describes a plausible method for the regioselective amination of 2,4-dichloro-6-methylpyrimidine. The greater reactivity of the chlorine atom at the C4 position allows for its selective displacement.
Reaction Scheme:
2,4-dichloro-6-methylpyrimidine + NH₃ → this compound
Materials:
-
2,4-dichloro-6-methylpyrimidine
-
Ammonia solution (e.g., 7N in Methanol)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, add 2,4-dichloro-6-methylpyrimidine (1 mmol).
-
Add a solution of ammonia in methanol (7N, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120°C for 10-20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis of N-Aryl/Alkyl-2-chloro-6-methylpyrimidin-4-amine Derivatives
This protocol details the nucleophilic aromatic substitution (SNAr) reaction to introduce various amine nucleophiles at the 4-position of a pre-synthesized chloro-amino pyrimidine scaffold (in this case, adapting a similar reaction for derivatization).
Reaction Scheme:
This compound + R-NH₂ → N-R-2-chloro-6-methylpyrimidin-4-amine derivative
Materials:
-
This compound (or a similar 2-amino-4-chloropyrimidine)
-
Substituted amine (e.g., aniline, benzylamine, piperazine derivatives) (1.0-1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous propanol or ethanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reaction vial, add 2-amino-4-chloropyrimidine (or the title compound) (1 mmol) and the desired substituted amine (1.1 mmol).[6]
-
Add anhydrous propanol (3-5 mL) and triethylamine (2 mmol).[6]
-
Seal the vial and irradiate in the microwave reactor at 120–140°C for 15–30 minutes.[6]
-
Monitor the reaction by TLC.
-
After cooling, the reaction mixture can be poured into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure derivative.
Data Presentation
The use of microwave irradiation significantly accelerates the synthesis of aminopyrimidine derivatives compared to conventional heating methods, often leading to higher yields.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Aminopyrimidine Derivatives
| Product Type | Microwave Time | Microwave Yield (%) | Conventional Time | Conventional Yield (%) | Reference |
| Heterocyclic Amides | 9–42 min | 75–87 | 13 h | 50–72 | [7] |
| 2-Anilinopyrimidines | 10 min | ~90 | 6 h | 68 | [8] |
| Pyrimido[4,5-b]quinolines | 5 min | 84 | 90 min | 73 | [9] |
| Aminopyrimidines | 3 min | 33-56 | Not Specified | Not Specified | [10][11] |
Table 2: Reaction Parameters for Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives
| Starting Material | Amine Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-Amino-4-chloropyrimidine | Various substituted amines | Anhydrous Propanol | 120-140 | 15-30 | 54-65 | [6][8][12] |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | Ethanol | 160 | 10 | 90-91 | [13] |
| 2,4-Dichloropyrimidines | Aryl boronic acids (Suzuki) | 1,4-Dioxane/H₂O | 100 | 15 | 50-95 | [13] |
Visualizations
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis and purification of this compound derivatives.
Bcr-Abl and Src Kinase Signaling Pathway Inhibition
Caption: Inhibition of Bcr-Abl and Src kinase signaling pathways by pyrimidine-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective pyrrolo-pyrimidine inhibitors reveal a necessary role for Src family kinases in Bcr-Abl signal transduction and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The functionalization of the pyrimidine ring through carbon-carbon bond-forming reactions is a critical strategy in drug discovery for generating novel molecular architectures with therapeutic potential. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating C-C bonds, particularly for synthesizing (hetero)aryl-substituted pyrimidines.[2][3]
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-Chloro-6-methylpyrimidin-4-amine with various organoboron reagents. The resulting 2-substituted-6-methylpyrimidin-4-amine derivatives are of significant interest as they are structural components in molecules targeting a range of diseases.[4][5] While heteroaryl chlorides are often more challenging substrates than the corresponding bromides or iodides, optimized conditions with modern palladium catalysts enable efficient coupling.[3][6]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound involves the reaction of the chloro-pyrimidine with an organoboronic acid or its ester in the presence of a palladium catalyst and a base.
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
The efficiency of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The presence of the amino group on the pyrimidine ring can sometimes inhibit the catalyst, necessitating the use of robust catalytic systems.[7]
-
Palladium Catalyst: While Pd(PPh₃)₄ has been widely used, modern catalysts often show higher efficacy for challenging substrates like heteroaryl chlorides.[6][8] Precatalysts based on bulky, electron-rich phosphine ligands (e.g., those from the Buchwald and Organ groups) or N-heterocyclic carbene (NHC) ligands are often more active.[9][10]
-
Ligand: For catalysts not pre-complexed with a ligand, the addition of electron-rich and sterically hindered phosphine ligands such as XPhos, SPhos, or tricyclohexylphosphine can significantly improve reaction rates and yields.[9][11]
-
Base: An appropriate base is crucial for activating the boronic acid in the transmetalation step.[12] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][13] The choice of base can be solvent-dependent and may require empirical optimization.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures.[13] Common solvents include 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), and acetonitrile (ACN).[11][13] The solvent system should be degassed to prevent oxidation of the palladium(0) catalyst.
Data Presentation: Reaction Conditions for Analogous Systems
While specific data for this compound is not extensively published, the following table summarizes conditions used for structurally similar chloro-aminopyrimidines, providing a strong starting point for optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | ACN / H₂O | 78 | 74 | [5] |
| 6-Chloro-2,4-diaminopyrimidine | Various Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 80 | Moderate | [8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 (MW) | 81 | [1] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | (η³-1-tBu-indenyl)₂Pd₂(μ-Cl)₂ / IPr | K₃PO₄ | THF / MeOH | RT | ~95 | [14] |
| 2-Chloropyridines (with amino groups) | Various Arylboronic acids | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 76-99 | [7][15] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be adapted and optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or a more active precatalyst, 0.5-2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[6]
-
Evacuation and Backfilling: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if required).
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M.[6]
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the required time (2-24 hours).[13][16]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[17]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.[17]
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-6-methylpyrimidin-4-amine product.[6]
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the standard laboratory workflow for performing the Suzuki coupling reaction.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Synthesis of Dasatinib intermediate from 2-Chloro-6-methylpyrimidin-4-amine.
Topic: Synthesis of Dasatinib Intermediate from 2-Chloro-6-methylpyrimidin-4-amine derivatives.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of several key intermediates. This document outlines a detailed protocol for the synthesis of a crucial Dasatinib intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, which is formed by the reaction of a thiazole derivative with a pyrimidine derivative. While the direct starting material this compound is closely related to the pyrimidine precursors used in established synthetic routes, this protocol will focus on the more commonly cited pathway involving 2-methyl-4,6-dichloropyrimidine for clarity and reproducibility. This intermediate is pivotal for the subsequent coupling with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.
Synthetic Pathway Overview
The synthesis of the target intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, is typically achieved through the nucleophilic substitution reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-methyl-4,6-dichloropyrimidine. The overall reaction scheme is presented below.
Caption: Synthetic route to a key Dasatinib intermediate.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of the Dasatinib intermediate N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
2-methyl-4,6-dichloropyrimidine
-
Sodium t-butoxide (NaOtBu) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Acetic Acid
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in anhydrous THF.
-
Base Addition: To the stirring solution, add a strong base such as sodium t-butoxide or sodium hydride portion-wise at a controlled temperature of -30 to -20°C.[1] Stir the resulting mixture for 10-30 minutes.[1]
-
Addition of Pyrimidine: In a separate flask, prepare a solution of 2-methyl-4,6-dichloropyrimidine in anhydrous THF.[1] Add this solution dropwise to the reaction mixture, maintaining the temperature between -30 and -20°C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to -10 to -5°C and stir for 2-12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0-5°C and slowly add 1 M HCl to quench the reaction and adjust the pH to 5-6.[1]
-
Work-up and Isolation:
-
Add saturated NaHCO₃ solution and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by crystallization or column chromatography to yield the desired intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.
Data Presentation
The following table summarizes the quantitative data reported for the synthesis of the key Dasatinib intermediate.
| Parameter | Value | Reference |
| Yield | ||
| N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 94% | [2] |
| Reaction Conditions | ||
| Base | NaOtBu | [2] |
| Solvent | THF | [2] |
| Temperature | 20-25°C | [2] |
| Reaction Time | 1 hour | [2] |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from the starting materials to the purified intermediate.
Caption: Workflow for the synthesis of the Dasatinib intermediate.
Conclusion
The synthesis of the Dasatinib intermediate N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide is a critical step in the overall synthesis of Dasatinib. The protocol detailed above, derived from established literature, provides a robust method for obtaining this intermediate in high yield. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving optimal results. This intermediate serves as a versatile precursor for the final convergent synthesis step of Dasatinib.
References
Application of 2-Chloro-6-methylpyrimidin-4-amine in Materials Science: An Overview of Current Research and Future Potential
Researchers, scientists, and drug development professionals exploring the versatility of pyrimidine derivatives will find this document provides a comprehensive overview of 2-Chloro-6-methylpyrimidin-4-amine. While primarily utilized as a building block in medicinal chemistry, its unique structural features suggest potential, though currently underexplored, applications in materials science.
Executive Summary
This compound is a heterocyclic compound predominantly recognized for its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Extensive literature searches reveal a significant body of work on its synthesis, crystal structure, and utility in drug discovery. However, direct applications of this compound within the field of materials science are not well-documented in current scientific literature. The functional groups present in the molecule, namely the reactive chlorine atom, the amino group, and the nitrogen-rich pyrimidine ring, suggest its potential as a monomer or functional additive in the development of novel polymers, organic electronics, and functional coatings. This document will summarize the known synthetic protocols for this compound and explore its hypothetical applications in materials science based on its chemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 143.57 g/mol | --INVALID-LINK-- |
| Appearance | White to cream or pale yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 183-186 °C | --INVALID-LINK-- |
| Solubility | Soluble in acetic acid | --INVALID-LINK-- |
| CAS Number | 14394-60-6 | --INVALID-LINK-- |
Synthesis Protocols
The synthesis of this compound is well-established in the literature. Two common methods are outlined below.
Protocol 1: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine
This protocol describes the conversion of a hydroxyl group to a chloro group using a chlorinating agent.
Experimental Workflow:
Figure 1: Workflow for the synthesis of this compound via chlorination.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-4-hydroxy-6-methylpyrimidine with an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction mixture by pouring it over crushed ice.
-
Neutralize the acidic solution with a base, such as ammonium hydroxide, to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Protocol 2: Reduction of 2-Chloro-4-methyl-6-nitropyrimidine
This protocol involves the reduction of a nitro group to an amine.[1]
Experimental Workflow:
Figure 2: Workflow for the synthesis of this compound via nitro group reduction.
Methodology:
-
Prepare a solution of iron powder and hydrochloric acid in a suitable solvent like dichloromethane.[1]
-
Slowly add a solution of 2-chloro-4-methyl-6-nitropyrimidine to the iron and acid mixture.[1]
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed.[1]
-
Filter the reaction mixture to remove the iron salts.[1]
-
Separate the organic phase and evaporate the solvent under reduced pressure to yield the crude product.[1]
-
The product can be further purified by recrystallization.[1]
Hypothetical Applications in Materials Science
While not yet demonstrated, the functional groups of this compound offer several avenues for its potential use in materials science.
Monomer for Functional Polymers
The amino and chloro groups provide two reactive sites for polymerization.
-
Polycondensation: The amino group can react with acyl chlorides or carboxylic acids, while the chloro group can undergo nucleophilic substitution. This could lead to the formation of polyamides, polyimines, or other condensation polymers with the pyrimidine ring incorporated into the polymer backbone. The nitrogen-rich pyrimidine moiety could enhance thermal stability and flame retardancy.
-
Cross-linking Agent: The difunctionality of the molecule could be utilized to cross-link existing polymer chains, thereby modifying their mechanical and thermal properties.
Logical Relationship for Polymer Synthesis:
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylpyrimidin-4-amine, a key building block in organic synthesis, is a critical intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its structural motif is found in a range of bioactive molecules, including those with promising activity against inflammatory bowel disease, asthma, and Crohn's disease.[2] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on practical and scalable methodologies for research and development settings. The compound is also known to act as a nitrification inhibitor.[3]
Synthetic Strategies
Two primary routes for the synthesis of this compound are prominently described in the literature. The first involves the chlorination of a pyrimidinol precursor, while the second relies on the reduction of a nitropyrimidine intermediate.
-
Chlorination of 2-Amino-6-methyl-4-pyrimidinol: This is a common and direct method that utilizes a readily available starting material. The hydroxyl group of 2-amino-6-methyl-4-pyrimidinol is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[4]
-
Reduction of 2-Chloro-4-methyl-6-nitropyrimidine: This alternative route involves the selective reduction of a nitro group on a pre-chlorinated pyrimidine ring.[2] This method is advantageous when the nitrated precursor is accessible.
Data Presentation
| Parameter | Route 1: Chlorination | Route 2: Reduction | Reference |
| Starting Material | 2-Amino-6-methyl-4-pyrimidinol | 2-Chloro-4-methyl-6-nitropyrimidine | [2][4] |
| Key Reagents | Phosphorus trichloride (or POCl₃) | Iron powder, Hydrochloric acid | [2][4] |
| Solvent | None (reagent as solvent) | Dichloromethane | [2][4] |
| Reaction Temperature | Reflux | Room Temperature | [2][4] |
| Reaction Time | Until homogeneous | 6 hours | [2][4] |
| Yield | 54% | Not explicitly stated | [4] |
| Melting Point (°C) | 188 (recrystallized) | Not explicitly stated | [4] |
| Molecular Formula | C₅H₆ClN₃ | C₅H₆ClN₃ | [2][4] |
| Molecular Weight | 143.57 g/mol | 143.58 g/mol | [2][4] |
Experimental Protocols
Protocol 1: Synthesis via Chlorination of 2-Amino-6-methyl-4-pyrimidinol
This protocol is based on the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus trichloride.[4]
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus trichloride (freshly distilled)
-
Ice water
-
25% Ammonia solution
-
50% Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Vacuum evaporator
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus trichloride.
-
Heat the mixture to reflux. Continue refluxing until the mixture becomes homogeneous.
-
Once the reaction is complete, remove the excess phosphorus trichloride under vacuum.
-
Cool the reaction mixture and carefully add the residue to ice water.
-
Adjust the pH of the aqueous mixture to 8 using a 25% ammonia solution.
-
Filter the resulting precipitate and wash the solid with water.
-
Recrystallize the crude product from 50% ethanol.
-
Dry the purified product to a constant weight. The expected yield is approximately 3.7 g (54%).[4]
Protocol 2: Synthesis via Reduction of 2-Chloro-4-methyl-6-nitropyrimidine
This protocol describes the reduction of a nitro-substituted pyrimidine to the desired amine.[2]
Materials:
-
2-Chloro-4-methyl-6-nitropyrimidine
-
Iron powder
-
Hydrochloric acid
-
Dichloromethane
-
Ethanol
Equipment:
-
Reaction flask
-
Stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Prepare a solution of iron powder (10 g) and hydrochloric acid in a suitable reaction flask.
-
Slowly add a solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g) in dichloromethane (50 ml) to the stirred iron and hydrochloric acid mixture.
-
Stir the reaction mixture for 6 hours at room temperature.
-
After 6 hours, filter the solution to remove any solids.
-
Evaporate the organic phase on a rotary evaporator to obtain the crude product.
-
For further purification, block-like colorless crystals can be obtained by slow evaporation of a solution of the title compound in ethanol.[2]
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group [alzchem.com]
- 2. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-methylpyrimidin-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for this compound:
-
Chlorination of 2-Amino-6-methylpyrimidin-4-ol: This is a widely used method involving the reaction of the corresponding 4-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[1][2]
-
Reduction of a Nitro Precursor: This method involves the reduction of a suitable nitro-substituted pyrimidine, such as 2-chloro-4-methyl-6-nitropyrimidine, using a reducing agent like iron powder in the presence of an acid.[3]
Q2: What is a typical yield for the synthesis of this compound via the chlorination route?
Yields can vary significantly based on the specific protocol and reaction conditions. A reported yield for the synthesis from 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus trichloride is around 54%.[2] However, optimized, solvent-free methods for chlorination of hydroxypyrimidines using equimolar phosphorus oxychloride have been reported to achieve yields greater than 80%.[4]
Q3: What are the most common side products or impurities I should be aware of?
During the chlorination of hydroxypyrimidines, several side products can form, leading to lower yield and purity:
-
Over-chlorinated pyrimidines: If the pyrimidine ring has other positions susceptible to chlorination, undesired polychlorinated byproducts can be formed.[1]
-
Unreacted starting material: Incomplete reaction can leave unreacted 2-amino-6-methylpyrimidin-4-ol in the final product.[1]
-
Hydrolysis product: The chlorinated product can be susceptible to hydrolysis back to the starting hydroxypyrimidine, especially during workup if conditions are not carefully controlled.[1]
-
Phosphorous-containing impurities: Residual chlorinating agent and its byproducts can contaminate the product if not properly removed during workup and purification.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using TLC or LCMS to ensure the starting material is fully consumed.[1]- Increase reaction temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote side reactions.[1] A common temperature range for POCl₃ reactions is 80°C to 160°C.[1]- Ensure adequate mixing: Vigorous stirring is crucial, especially for heterogeneous mixtures, to ensure proper contact between reactants. |
| Hydrolysis of Product | - Ensure anhydrous conditions: Use thoroughly dried glassware and anhydrous reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent moisture contamination.[1]- Careful workup: Quench the reaction mixture by slowly adding it to crushed ice.[1] Neutralize the acidic byproducts promptly with a base like sodium carbonate to a pH of 8-9 to minimize hydrolysis.[1] |
| Suboptimal Reagent Stoichiometry | - Optimize chlorinating agent amount: Using a large excess of the chlorinating agent can lead to side reactions. Consider using an equimolar amount of POCl₃ per hydroxyl group, which has been shown to improve yields in solvent-free conditions.[4] |
| Loss during Purification | - Optimize recrystallization solvent: If recrystallizing, ensure the chosen solvent system provides good recovery of the product while effectively removing impurities. A 50% ethanol solution has been used for recrystallization.[2]- Check for product in aqueous layer: The product may have some solubility in the aqueous layer during extraction. Analyze the aqueous layer to quantify any losses. |
Problem 2: Presence of Impurities in the Final Product
Potential Causes & Solutions
| Impurity | Potential Cause | Suggested Solution |
| Unreacted Starting Material (2-Amino-6-methylpyrimidin-4-ol) | Incomplete reaction. | See "Incomplete Reaction" solutions in the Low Yield troubleshooting table. |
| Over-chlorinated Byproducts | - Excess chlorinating agent.- High reaction temperature.- Prolonged reaction time. | - Reduce the stoichiometry of the chlorinating agent.[1]- Lower the reaction temperature and monitor the reaction closely.[1]- Stop the reaction as soon as the starting material is consumed.[1] |
| Hydrolysis Product (Starting Material) | Moisture contamination during reaction or workup. | See "Hydrolysis of Product" solutions in the Low Yield troubleshooting table. |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Trichloride
This protocol is adapted from a literature procedure for the synthesis of 2-amino-4-chloro-6-methylpyrimidine.[2]
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Ice water
-
25% Ammonia solution
-
50% Ethanol solution for recrystallization
Procedure:
-
In a round-bottom flask, mix 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus trichloride.
-
Reflux the mixture with stirring until the solution becomes homogeneous.
-
After the reaction is complete (monitor by TLC), remove the excess phosphorus trichloride under vacuum.
-
Cool the reaction mixture and carefully pour the residue onto ice water with vigorous stirring.
-
Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.
-
Filter the precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from a 50% ethanol solution.
-
Dry the purified product to a constant weight. A yield of approximately 54% has been reported for this method.[2]
Protocol 2: Solvent-Free Chlorination using Phosphorus Oxychloride
This protocol is a generalized, high-yield method for the chlorination of hydroxypyrimidines.[4]
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Teflon-lined stainless steel reactor (autoclave)
-
Crushed ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Teflon-lined stainless steel reactor, add the 2-amino-4-hydroxy-6-methylpyrimidine, an equimolar amount of POCl₃ per hydroxyl group, and one equivalent of pyridine.
-
Seal the reactor and heat the reaction mixture to 160°C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.[1]
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography. This method has been reported to provide yields greater than 80% for similar substrates.[4]
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound Synthesis
| Parameter | Protocol 1: PCl₃ Reflux | Protocol 2: Solvent-Free POCl₃ |
| Starting Material | 2-Amino-4-hydroxy-6-methylpyrimidine | 2-Amino-4-hydroxy-6-methylpyrimidine |
| Chlorinating Agent | Phosphorus trichloride (PCl₃) | Phosphorus oxychloride (POCl₃) |
| Solvent | Excess PCl₃ | None (Solvent-free) |
| Base | None | Pyridine |
| Temperature | Reflux | 160°C |
| Reported Yield | ~54%[2] | >80% (for similar substrates)[4] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for improving synthesis yield and purity.
Caption: Logical relationships for diagnosing yield and purity issues.
References
Technical Support Center: Purification of 2-Chloro-6-methylpyrimidin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Chloro-6-methylpyrimidin-4-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of expected outcomes for various purification techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Compound does not dissolve in hot solvent. | Insufficient solvent volume or inappropriate solvent choice. | Add more solvent in small increments. If the compound still does not dissolve, the solvent is likely unsuitable. A different solvent or a solvent mixture may be required. |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, try a lower boiling point solvent. Ensure a slow cooling process. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery of purified product. | The compound is too soluble in the cold solvent. The product was lost during transfer. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. Ensure all product is transferred during filtration. |
| Product is still impure after recrystallization. | Impurities have similar solubility profiles to the product. | A second recrystallization with a different solvent system may be effective. If impurities persist, an alternative purification method like column chromatography is recommended. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor separation of the compound from impurities. | Inappropriate solvent system (eluent). Column overloading. | Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. Reduce the amount of crude material loaded onto the column. |
| Compound elutes too quickly (low retention). | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A step or gradient elution may be necessary. |
| Streaking or tailing of the compound band. | The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). The sample is poorly soluble in the eluent. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Use a different stationary phase (e.g., alumina). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a commonly cited and effective method for the purification of this compound, particularly for removing baseline impurities from the crude reaction mixture. Ethanol has been successfully used as a recrystallization solvent.[1] For more challenging separations, column chromatography is a viable alternative.
Q2: How can I monitor the purity of my sample during purification?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a column chromatography separation and for assessing the purity of fractions. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for determining the final purity of the compound. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier is a good starting point for analysis.[2]
Q3: What are the likely impurities in a synthesis of this compound?
A3: Potential impurities can include unreacted starting materials, such as 2,4-dichloro-6-methylpyrimidine, and side products. One possible side product is the isomeric 4-chloro-N-ethyl-6-methylpyrimidin-2-amine if ethylamine is present.[3] Over-reaction or incomplete reaction can also lead to various chlorinated and aminated pyrimidine derivatives.
Q4: Can I use preparative HPLC for purification?
A4: Yes, preparative HPLC is a powerful technique for obtaining high-purity samples of this compound, especially for small-scale purifications or when high purity is critical. The analytical HPLC conditions can be scaled up for preparative separation.[2][4]
Quantitative Data Summary
The following table provides an estimated comparison of different purification techniques for this compound based on literature for the compound and its analogues. The actual yield and purity will depend on the initial purity of the crude material and the optimization of the chosen method.
| Purification Technique | Typical Purity | Expected Yield | Throughput | Key Considerations |
| Recrystallization | >98% | 60-85% | Moderate to High | Highly dependent on solvent selection and initial purity. |
| Column Chromatography | >99% | 50-80% | Low to Moderate | Good for removing closely related impurities. Requires careful optimization of stationary and mobile phases. |
| Preparative HPLC | >99.5% | 40-70% | Low | Provides very high purity but is less suitable for large-scale purification. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on a documented procedure for obtaining crystalline this compound.[1]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound (e.g., 0.5 g) in an Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 25 mL) to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more ethanol dropwise until a clear solution is obtained at the boiling point.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography (General Guidance)
This protocol provides a general starting point for the purification of this compound by column chromatography. Optimization will be required.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2-Chloro-6-methylpyrimidin-4-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methylpyrimidin-4-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic pathways to this compound are:
-
Reduction of a nitro group: This involves the reduction of 2-chloro-4-methyl-6-nitropyrimidine, often using reagents like iron powder in the presence of an acid such as hydrochloric acid.[1]
-
Chlorination of a hydroxyl group: This route starts with 2-amino-4-hydroxy-6-methylpyrimidine (isocytosine), which is chlorinated using an agent like phosphorus oxychloride (POCl₃).[2]
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most frequently encountered side reactions include:
-
Hydrolysis: The chloro group on the pyrimidine ring can be hydrolyzed to a hydroxyl group, forming the corresponding pyrimidinone. This is particularly prevalent in acidic or basic conditions.
-
Di-substitution/Over-reaction: In syntheses starting from di- or tri-chlorinated pyrimidines, substitution at undesired positions can lead to isomeric impurities.[3]
-
Incomplete reaction: Residual starting material is a common impurity if the reaction is not driven to completion.
-
Dimerization: Although less common in these specific syntheses, pyrimidine derivatives can potentially dimerize under certain conditions.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for the final product?
A4: The choice of purification method depends on the impurity profile. Common techniques include:
-
Recrystallization: This is effective if the product is a solid and the impurities have different solubilities.[2] A mixed solvent system, such as ethanol/water, may be effective.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from both more and less polar impurities.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC. - Ensure the reaction temperature is optimal. For the reduction of the nitro group, stirring at room temperature for several hours (e.g., 6 hours) is reported.[1] For chlorination with POCl₃, refluxing may be necessary.[2] - Use a slight excess of the limiting reagent if appropriate. |
| Product Degradation | - Avoid excessive heating or prolonged reaction times, which can lead to decomposition or side reactions. - Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Side Reactions | - To minimize hydrolysis, ensure anhydrous conditions, especially when using moisture-sensitive reagents like POCl₃. - Control the stoichiometry of reagents carefully to avoid over-reaction or di-substitution. |
| Mechanical Losses | - Be meticulous during product isolation steps such as filtration, extraction, and transfer of materials. - Ensure complete precipitation of the product before filtration. Cooling the mixture can improve recovery. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Identification Method | Troubleshooting and Removal |
| Unreacted Starting Material | TLC, HPLC, ¹H NMR | - Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. - Purify via column chromatography or recrystallization. |
| Hydrolyzed Byproduct (Pyrimidinone) | HPLC-MS (look for a mass corresponding to the replacement of -Cl with -OH), ¹H NMR | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Quench the reaction carefully, avoiding prolonged exposure to strongly acidic or basic aqueous conditions. - Purify via column chromatography. |
| Di-substituted Byproducts | HPLC-MS, ¹H NMR, ¹³C NMR | - Use a stoichiometric amount of the nucleophile or chlorinating agent. - Control the reaction temperature; lower temperatures can sometimes improve selectivity. - Purify via column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol is adapted from the literature for the reduction of 2-chloro-4-methyl-6-nitropyrimidine.[1]
Materials:
-
2-chloro-4-methyl-6-nitropyrimidine
-
Iron powder
-
Hydrochloric acid
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
Prepare a solution of iron powder and hydrochloric acid in a suitable reaction vessel.
-
Slowly add a solution of 2-chloro-4-methyl-6-nitropyrimidine (e.g., 5 g, 15.77 mmol) in dichloromethane (50 ml) to the iron/hydrochloric acid mixture.
-
Stir the resulting mixture vigorously at room temperature for approximately 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the iron salts.
-
Separate the organic phase and evaporate the solvent on a rotary evaporator to yield the crude product.
-
For further purification, the crude product can be recrystallized from ethanol.
Protocol 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine via Chlorination
This protocol is a general procedure for the chlorination of a hydroxy-pyrimidine using phosphorus oxychloride.[2]
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine (isocytosine)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice water
-
25% Ammonia solution
-
50% Ethanol
Procedure:
-
In a flask equipped with a reflux condenser, mix 2-amino-4-hydroxy-6-methylpyrimidine (e.g., 6 g) with phosphorus oxychloride (e.g., 35 mL).
-
Heat the mixture to reflux until it becomes homogeneous.
-
After the reaction is complete (monitor by TLC), remove the excess phosphorus oxychloride under vacuum.
-
Carefully cool the reaction residue and pour it onto ice water.
-
Neutralize the mixture to a pH of 8 using a 25% ammonia solution. This may be highly exothermic.
-
Filter the resulting precipitate and wash it with water.
-
Recrystallize the crude product from 50% ethanol and dry to a constant weight to obtain the final product.
Visualizations
References
- 1. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SNAr Reactions of 2-Chloro-6-methylpyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-6-methylpyrimidin-4-amine. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the substitution reactions of this compound in a practical question-and-answer format.
Question 1: Why is my reaction showing low or no product yield?
Answer: Low product yield is a frequent issue that can stem from several factors. Systematically evaluating each possibility is key to resolving the problem.
-
Insufficient Nucleophilicity: The attacking nucleophile may be too weak to react efficiently. For alcohol or thiol nucleophiles, deprotonation with a suitable base to form the more potent alkoxide or thiolate is crucial.
-
Low Reaction Temperature: S
NAr reactions on pyrimidine systems often require thermal energy to proceed at a reasonable rate. If you observe unreacted starting material after a prolonged period at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is recommended.[1] Microwave irradiation can also be an effective strategy to improve yields and significantly reduce reaction times.[1] -
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they effectively solvate the nucleophile without interfering with the reaction.[1]
-
Unsuitable Base: For amine nucleophiles, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the HCl generated during the reaction.[1] If the nucleophile requires deprotonation (e.g., alcohols, thiols), a stronger base like sodium hydride (NaH) may be necessary.[1]
-
Poor Leaving Group (Less Common for Chloro-pyrimidines): While chlorine is a good leaving group in these systems, the general reactivity order for halogens in S
NAr is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[1]
Question 2: My TLC analysis shows multiple spots, including unreacted starting material and potential side products. What is happening?
Answer: The presence of multiple spots on a TLC plate indicates an incomplete or non-selective reaction. Here are the common side reactions and their solutions:
-
Di-substitution: If your nucleophile is highly reactive or used in large excess, it might substitute at another position or react with the product. To minimize this, use a stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents) and consider lowering the reaction temperature.[1]
-
Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, especially at elevated temperatures.[1] If possible, switch to a non-nucleophilic polar aprotic solvent like DMF or DMSO.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the chloro-pyrimidine starting material or the product, especially under basic conditions. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Ring Degradation: Harsh reaction conditions, such as very high temperatures or the use of strong, aggressive bases, can lead to the degradation of the pyrimidine ring itself.[1] It is advisable to use milder bases and the lowest effective temperature.
Question 3: The reaction is sluggish, and the starting material is consumed very slowly. How can I increase the reaction rate?
Answer: A slow reaction rate is typically due to insufficient activation or suboptimal conditions.
-
Increase Temperature: As mentioned, increasing the temperature is one of the most effective ways to accelerate the reaction. Monitor the reaction closely by TLC or LC-MS to avoid product degradation at higher temperatures.
-
Use a More Polar Solvent: Switching to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) can enhance the rate by better stabilizing the charged Meisenheimer intermediate formed during the reaction.
-
Catalysis: While not always necessary, certain phase-transfer catalysts or the addition of catalytic amounts of a more reactive halide (e.g., NaI, though less common for S
NAr) can sometimes improve reaction kinetics. For specific coupling reactions, palladium catalysts may be employed.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing and resolving common issues during the optimization of your substitution reaction.
Caption: A flowchart for troubleshooting common SNAr reaction problems.
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of Solvent on Reaction with Aniline (Illustrative)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 24 | < 10 |
| 2 | THF | 65 | 18 | 45 |
| 3 | Acetonitrile | 80 | 12 | 65 |
| 4 | DMF | 100 | 6 | 92 |
| 5 | DMSO | 100 | 6 | 95 |
This illustrative data highlights the superior performance of polar aprotic solvents (DMF, DMSO) in promoting SNAr reactions.
Table 2: Effect of Base on Reaction with Benzylamine (Illustrative)
| Entry | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 100 | 24 | Low (HCl stalls reaction) |
| 2 | K₂CO₃ (2.0) | 100 | 12 | 75 |
| 3 | TEA (2.0) | 100 | 8 | 90 |
| 4 | DIPEA (2.0) | 100 | 8 | 93 |
This illustrative data shows the necessity of a base to scavenge HCl and demonstrates the effectiveness of non-nucleophilic organic bases like TEA and DIPEA.[1]
Experimental Protocols
General Protocol for Amination of this compound
This protocol describes a general procedure for the reaction with a primary or secondary amine.
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.), the desired amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).[1]
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.) or triethylamine (TEA, 1.5-2.0 eq.) to the mixture.[1]
-
Reaction: Stir the reaction mixture at the desired temperature, typically ranging from 80-120 °C.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the base and other water-soluble impurities.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.[1]
Caption: A step-by-step workflow for a typical amination reaction.
Frequently Asked Questions (FAQs)
Q1: At which position is the nucleophilic attack most likely to occur on a substituted pyrimidine? A1: For most chloropyrimidines, nucleophilic attack occurs preferentially at the C4 or C6 positions over the C2 position. The presence of two adjacent ring nitrogens at C2 makes it slightly less electrophilic compared to C4/C6. However, the regioselectivity is highly sensitive to the electronic and steric effects of other substituents on the ring.[2]
Q2: How do other substituents on the pyrimidine ring affect the reaction? A2: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups on the pyrimidine ring will activate it towards nucleophilic attack, increasing the reaction rate. Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups can decrease the reactivity of the ring. The position of these groups also matters; EWGs at the C5 position generally enhance reactivity at the C4 position.[1]
Q3: Can I use alcohol as a solvent for my reaction? A3: Using an alcohol (like methanol or ethanol) as a solvent is generally discouraged unless it is also the intended nucleophile. Alcohols are nucleophilic and can compete with the desired nucleophile, leading to a mixture of products through solvolysis, especially at higher temperatures.[1] If an alcohol is the nucleophile, it can often be used in excess as the solvent.
Q4: What is the general mechanism for this substitution reaction?
A4: The reaction proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr). The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. In the second step, the chloride leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.
References
Technical Support Center: 2-Chloro-6-methylpyrimidin-4-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylpyrimidin-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block in medicinal chemistry. The most common reactions involve the chlorine atom at the 2-position, which is a good leaving group, making it susceptible to nucleophilic substitution. Key reaction types include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically to introduce aryl or heteroaryl substituents at the 2-position.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of various 2-amino-substituted pyrimidines.
-
Nucleophilic Aromatic Substitution (SNAr): With a variety of nucleophiles such as amines, alcohols, and thiols to displace the chlorine atom.
Q2: What are the key challenges when working with this compound in cross-coupling reactions?
A2: The primary challenges stem from the electronic properties of the pyrimidine ring and the presence of the amino group. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, as a chloro-heteroarene, it is generally less reactive than its bromo or iodo counterparts, particularly in the oxidative addition step of the catalytic cycle.
Q3: How should I store this compound?
A3: It is recommended to store this compound in a cool, dark place under an inert atmosphere to prevent degradation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I troubleshoot this?
A4: Low or no yield in Suzuki-Miyaura couplings with chloro-heteroarenes like this compound is a common issue. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate.
-
Ineffective Base: The choice and solubility of the base are critical for the transmetalation step.
-
Solution: Screen different bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3][4] Ensure the base has some solubility in the reaction medium; for inorganic bases in non-polar organic solvents, the addition of a small amount of water to create a biphasic system can be beneficial.
-
-
Suboptimal Solvent: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Solution: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water or toluene/water.[5] Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
-
Low Reaction Temperature: The activation energy for the oxidative addition of the C-Cl bond may not be reached.
-
Solution: Increase the reaction temperature, typically to 80-110 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.[5]
-
Q5: I'm observing significant side products in my Suzuki-Miyaura reaction. What are they and how can I minimize them?
A5: Common side products include:
-
Homocoupling of Boronic Acid: This can be caused by the presence of oxygen or Pd(II) species.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are rigorously degassed. Using a Pd(0) source directly or ensuring complete reduction of a Pd(II) precatalyst can help.
-
-
Dehalogenation (Hydrodechlorination): The starting material is converted to 4-amino-6-methylpyrimidine. This can occur if a hydride source is present.
-
Solution: Use anhydrous and deoxygenated solvents. Some solvents or reagents can act as hydride donors at elevated temperatures; consider screening alternative solvents.
-
-
Protodeboronation of the Boronic Acid: The boronic acid reverts to the corresponding arene.
-
Solution: Ensure your boronic acid is pure and stable. Using the corresponding boronic ester (e.g., pinacol ester) can improve stability.
-
Buchwald-Hartwig Amination
Q6: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I try?
A6: Incomplete conversion in Buchwald-Hartwig aminations of chloro-heteroarenes often points to issues with the catalyst, ligand, or base.
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is crucial.
-
Solution: For challenging substrates like this, highly active catalyst systems are required. Systems based on Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often successful.[6] N-heterocyclic carbene (NHC) ligands can also be very effective.[7]
-
-
Base Selection: The strength and nature of the base are critical.
-
Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice.[8] If your substrate is base-sensitive, milder bases like K₃PO₄ or Cs₂CO₃ can be screened, although this may require higher temperatures.
-
-
Solvent: The solvent influences the solubility of the reactants and the stability of the catalytic species.
-
Solution: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are generally used.[9] It is critical to use dry solvents, as water can lead to catalyst deactivation and hydrolysis of the starting material.
-
Q7: I am seeing decomposition of my starting material or product in my Buchwald-Hartwig reaction. What could be the cause?
A7: Decomposition can occur due to harsh reaction conditions.
-
High Temperature: Prolonged heating at high temperatures can lead to degradation.
-
Solution: Try running the reaction at a lower temperature for a longer period. Sometimes, a more active catalyst system can allow for lower reaction temperatures.
-
-
Strong Base: Some functional groups may not be stable to strong bases like NaOt-Bu.
-
Solution: If you suspect base-mediated decomposition, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.
-
Data Presentation
Table 1: Comparative Yields for Suzuki-Miyaura Coupling of Chloro-pyrimidines with Arylboronic Acids
Note: Data for the closely related 2,4-dichloropyrimidine and 2-chloro-4,6-dimethoxypyrimidine are presented as representative examples.
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 55 | [1] |
| PEPPSI-IPr | IPr | K₂CO₃ | 1,4-Dioxane | 80 | 12 h | >90 | [1] |
| [Pd(IPr)(cin)Cl] | IPr | K₂CO₃ | MeOH/THF | 60 | 24 h | 85 | [1] |
Table 2: Representative Yields for Buchwald-Hartwig Amination of a Chloro-pyrimidine Derivative
Note: Data for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from 2-chloro-4-(pyridin-3-yl)pyrimidine is presented as a representative example.
| Amine | Yield (%) | Reference |
| Aniline | 56 | [8] |
| 4-Methylaniline | 64 | [8] |
| 4-Methoxyaniline | 82 | [8] |
| 2-Naphthylamine | 71 | [8] |
| 4-Aminobenzonitrile | 27 | [8] |
Table 3: Reaction Yields of 2-Chloropyrimidine with Various Amines via SNAr
Note: This data for the closely related 2-chloropyrimidine illustrates typical yields for SNAr reactions.
| Nucleophile (Amine) | Product | Yield (%) |
| Morpholine | 2-(Morpholin-4-yl)pyrimidine | 84 |
| Piperidine | 2-(Piperidin-1-yl)pyrimidine | 93 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine | 76 |
| Imidazole | 2-(1H-Imidazol-1-yl)pyrimidine | 62 |
| Benzimidazole | 2-(1H-Benzo[d]imidazol-1-yl)pyrimidine | 83 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the same flask, add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the desired amine (1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL) to the flask.
-
Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Purification of 2-Chloro-6-methylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-6-methylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically related to the synthetic route employed. The two primary synthesis pathways can introduce the following impurities:
-
From the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine: The most common impurity is the unreacted starting material, 2-amino-4-hydroxy-6-methylpyrimidine . In cases of excessive chlorinating agent or harsh reaction conditions, a di-chlorinated byproduct, 2,4-dichloro-6-methylpyrimidine , may also be formed.
-
From the reduction of 2-chloro-4-methyl-6-nitropyrimidine: The primary impurity is often the unreacted starting material, 2-chloro-4-methyl-6-nitropyrimidine .
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A standard mobile phase for this analysis is a mixture of ethyl acetate and hexane. The product, being more polar than some impurities like 2,4-dichloro-6-methylpyrimidine, will have a lower Rf value. Conversely, it is less polar than the hydroxy-starting material, which will exhibit a much lower Rf value. A reported Rf value for the final product is 0.79, though the specific solvent system for this value was not detailed.[1]
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of purity. A reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid is effective for separating the target compound from its impurities.[2]
Q3: What are the recommended purification methods for this compound?
A3: The two most effective and commonly used purification methods are recrystallization and column chromatography.
-
Recrystallization is a straightforward and efficient method for removing small amounts of impurities, particularly if the crude product is already of reasonable purity. A 50% ethanol in water solution is a documented solvent system for successful recrystallization.[1]
-
Column Chromatography over silica gel is highly effective for separating the target compound from both more polar and less polar impurities, especially in cases where the crude product is of lower purity. A gradient of ethyl acetate in hexane is a common eluent system.
Q4: My final product is off-white or yellowish. Is this normal and how can I decolorize it?
A4: While the pure compound is typically a white to off-white solid, coloration can indicate the presence of colored impurities. A charcoal treatment step can be effective for removing colored byproducts. This is typically done by adding activated charcoal to a solution of the crude product, stirring for a period, and then filtering off the charcoal before proceeding with purification or isolation.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis from 2-amino-4-hydroxy-6-methylpyrimidine
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Significant amount of starting material (2-amino-4-hydroxy-6-methylpyrimidine) detected by TLC/HPLC. | Incomplete chlorination reaction. | - Increase reaction time and/or temperature: Ensure the reaction is allowed to proceed to completion. Monitor by TLC until the starting material spot is no longer visible.- Check the quality of the chlorinating agent (e.g., POCl₃): Use freshly distilled or high-purity chlorinating agent.- Optimize stoichiometry: A slight excess of the chlorinating agent may be required, but be cautious of over-chlorination. |
| Presence of a less polar impurity, potentially 2,4-dichloro-6-methylpyrimidine. | Over-chlorination due to harsh reaction conditions or excess chlorinating agent. | - Reduce the amount of chlorinating agent: Use a stoichiometric amount or a minimal excess.- Control reaction temperature: Avoid excessive heating, which can promote side reactions.- Purify via column chromatography: This is effective for separating the di-chloro byproduct from the desired mono-chloro product. |
| Product is difficult to crystallize or "oils out". | Presence of significant impurities disrupting the crystal lattice formation. | - Purify a small sample by column chromatography to obtain a pure reference material.- Use the purified material as seed crystals in the bulk recrystallization.- Consider a different recrystallization solvent system. |
Issue 2: Low Purity After Synthesis from 2-chloro-4-methyl-6-nitropyrimidine
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Presence of the starting material (2-chloro-4-methyl-6-nitropyrimidine) in the final product. | Incomplete reduction reaction. | - Increase the equivalents of the reducing agent (e.g., iron powder). - Extend the reaction time. - Ensure efficient stirring to maintain good contact between the reactants. |
| Product contains dark, tarry impurities. | Degradation of the nitro-compound or product under the reaction conditions. | - Control the reaction temperature, as some reductions can be exothermic.- Perform the reaction under an inert atmosphere to prevent oxidative side reactions.- Purify the crude product using column chromatography prior to any recrystallization attempts. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude this compound that is already of moderate to high purity.
-
Dissolution: In a suitable flask, dissolve the crude product in the minimum amount of hot 95% ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Water: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 50% ethanol/water.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value/Range |
| Solvent System | Ethanol/Water (approx. 1:1) |
| Temperature (Dissolution) | Boiling point of the solvent mixture |
| Cooling Protocol | Slow cooling to room temperature, followed by ice bath |
Protocol 2: Column Chromatography
This method is ideal for purifying crude material with significant amounts of impurities.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product in the chosen eluent is between 0.2 and 0.4 for optimal separation.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 9:1 Hexane:Ethyl Acetate |
| Final Eluent | 7:3 or 1:1 Hexane:Ethyl Acetate (adjust based on TLC) |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Purification
Caption: Decision-making flowchart for troubleshooting the purification of this compound.
References
Technical Support Center: Stability of 2-Chloro-6-methylpyrimidin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloro-6-methylpyrimidin-4-amine, particularly under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound is susceptible to hydrolysis under acidic conditions. The chlorine atom at the 2-position of the pyrimidine ring is prone to nucleophilic substitution by water, leading to the formation of the corresponding pyrimidin-4-ol (or its tautomeric pyrimidone form), 2-hydroxy-6-methylpyrimidin-4-amine. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acid used.
Q2: What is the primary degradation product of this compound in an acidic medium?
A2: The primary degradation product is expected to be 2-hydroxy-6-methylpyrimidin-4-amine, formed through the hydrolysis of the C-Cl bond.
Q3: Are there other potential degradation pathways under acidic stress?
A3: While hydrolysis of the chloro group is the most probable degradation pathway, other reactions could occur under more forcing conditions, such as degradation of the pyrimidine ring itself. However, without specific experimental data, hydrolysis remains the primary focus for stability concerns.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the parent compound from its degradation products, allowing for accurate quantification of both.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpectedly rapid degradation of this compound in an acidic formulation. | Low pH: The rate of hydrolysis is often accelerated at lower pH values. | 1. Measure the pH of your formulation. 2. If possible, adjust the pH to a less acidic range where the compound exhibits better stability. 3. Conduct a pH-rate profile study to identify the optimal pH for stability. |
| Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. | 1. Review the storage and handling temperatures of your experiment or product. 2. If possible, maintain lower temperatures to slow down degradation. | |
| Presence of Catalytic Species: Certain species in the formulation buffer or excipients could catalyze the hydrolysis reaction. | 1. Review the composition of your formulation for any potentially catalytic components. 2. Conduct compatibility studies with individual excipients to identify any interactions. | |
| Appearance of unknown peaks in the chromatogram during stability testing. | Formation of secondary degradation products or interaction with excipients. | 1. Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[1][2][3] 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
| Difficulty in separating the parent compound from its primary degradant (2-hydroxy-6-methylpyrimidin-4-amine). | Suboptimal HPLC method. | 1. Optimize the HPLC method by adjusting the mobile phase composition, pH, column type, and temperature. 2. Consider using a different stationary phase (e.g., C18, phenyl-hexyl) to achieve better separation. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability in an acidic environment.
Objective: To evaluate the degradation of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), for neutralization
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
pH meter
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
Transfer a known volume of the stock solution into separate reaction vessels.
-
Add an equal volume of 0.1 N HCl to one vessel and 1 N HCl to another.
-
Maintain the samples at room temperature and at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each reaction vessel at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH to stop the degradation reaction.
-
Sample Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Determine the relative retention times of any degradation products.
-
If connected to a mass spectrometer, analyze the mass spectra of the degradation products to aid in their identification.
-
Summary of Typical Forced Degradation Conditions:
| Stress Condition | Reagent | Typical Concentration | Typical Temperature |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 N - 1 N | Room Temperature to 80°C |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 N - 1 N | Room Temperature to 80°C |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature |
| Thermal | Dry Heat | > 40°C | N/A |
| Photolytic | UV/Visible Light | ICH Q1B guidelines | Room Temperature |
Visualizations
Caption: Proposed acidic hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Preventing dimerization of 2-Chloro-6-methylpyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the unwanted dimerization of 2-Chloro-6-methylpyrimidin-4-amine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound dimerization?
A1: The primary cause of dimerization is a self-nucleophilic aromatic substitution (SNAr) reaction. The exocyclic amino group (-NH2) of one molecule acts as a nucleophile and attacks the carbon atom bearing the chloro group on another molecule, displacing the chloride and forming a covalent dimer. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring.[1][2]
Q2: Under what conditions is dimerization most likely to occur?
A2: Dimerization is most likely to occur under conditions that favor nucleophilic aromatic substitution. These include:
-
High Temperatures: Increased temperature provides the activation energy for the reaction.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can facilitate SNAr reactions.
-
Presence of a Base: While the amine itself can act as a base to neutralize the HCl byproduct, the presence of an external non-nucleophilic base can accelerate the reaction.
-
High Concentrations: Higher concentrations of the starting material increase the probability of intermolecular reactions.
-
Prolonged Reaction Times: Longer exposure to reaction conditions can lead to increased dimer formation.
Q3: How can I detect the formation of the dimer?
A3: Dimer formation can be detected using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A new peak with a longer retention time than the starting material will likely be observed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The dimer will have a mass corresponding to the sum of two monomer units minus the mass of HCl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a more complex signal pattern in the aromatic region and changes in the integration of the amino and methyl protons can indicate dimer formation.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and strong oxidizing agents. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Significant Dimer Formation Observed by HPLC/LC-MS | Reaction temperature is too high. | Lower the reaction temperature. If the desired reaction is sluggish at lower temperatures, consider extending the reaction time. |
| Inappropriate solvent selection. | If using polar aprotic solvents like DMF or DMSO, consider switching to a less polar solvent such as acetonitrile or tetrahydrofuran (THF) if the desired reaction chemistry allows. | |
| Presence of a strong, non-nucleophilic base. | If a base is required for the primary reaction, use a weaker base or a stoichiometric amount of a hindered non-nucleophilic base like diisopropylethylamine (DIPEA). | |
| High concentration of the starting material. | Perform the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions. | |
| Low Yield of Desired Product and Presence of Dimer | Dimerization is competing with the desired reaction. | Add the this compound slowly to the reaction mixture containing the other reagents. This maintains a low instantaneous concentration of the aminopyrimidine. |
| The nucleophile in the desired reaction is weak. | If possible, use a more reactive nucleophile or activating agents for the desired reaction to proceed at a faster rate than the dimerization. | |
| Solid Material Precipitates from Solution During Storage | Dimerization or other degradation is occurring in the stock solution. | Prepare fresh solutions of this compound before use. Avoid long-term storage in solution, especially in polar aprotic solvents. |
Impact of Experimental Conditions on Dimerization Rate
| Parameter | Condition | Expected Impact on Dimerization Rate | Reasoning |
| Temperature | Low (e.g., 0-25 °C) | Low | Insufficient thermal energy to overcome the activation barrier for the SNAr reaction. |
| High (e.g., >80 °C) | High | Provides sufficient activation energy for the reaction to proceed at a significant rate. | |
| Solvent | Non-polar (e.g., Toluene, Dichloromethane) | Low | Less effective at stabilizing the charged intermediate of the SNAr mechanism. |
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | High | Effectively solvates the charged Meisenheimer complex intermediate, lowering the activation energy. | |
| Protic (e.g., Ethanol, Water) | Moderate | Can participate in hydrogen bonding and may act as a competing nucleophile (solvolysis). | |
| Base | No external base | Low to Moderate | The amine itself can act as a base, but the reaction may be slow. |
| Weak, hindered base (e.g., DIPEA) | Moderate | Neutralizes the HCl byproduct, driving the reaction forward without significantly increasing the nucleophilicity of the amine. | |
| Strong base (e.g., NaH, K2CO3) | High | Can deprotonate the amino group, significantly increasing its nucleophilicity and accelerating the dimerization. | |
| Concentration | Dilute (<0.1 M) | Low | Decreases the frequency of intermolecular collisions. |
| Concentrated (>0.5 M) | High | Increases the probability of the amine and chloropyrimidine moieties of different molecules encountering each other. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution while Minimizing Dimerization
This protocol provides a general methodology for reacting this compound with a nucleophile while minimizing the formation of the dimer byproduct.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Anhydrous, inert solvent (e.g., THF or acetonitrile)
-
Non-nucleophilic base (e.g., DIPEA), if required
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the nucleophile (1.1 - 1.5 equivalents) and the solvent.
-
If a base is required, add the non-nucleophilic base (1.5 - 2.0 equivalents) to the mixture.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the reaction solvent.
-
Slowly add the solution of this compound to the reaction mixture containing the nucleophile via a syringe pump over a period of 1-2 hours.
-
Maintain the reaction temperature as low as feasible for the desired transformation (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the dimer.
-
Upon completion, proceed with the appropriate aqueous work-up and purification by column chromatography or recrystallization.
Protocol 2: Monitoring Dimerization by HPLC
This protocol outlines a method to monitor the stability of this compound and the formation of its dimer in solution over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Immediately inject an aliquot of the freshly prepared solution into the HPLC to obtain a t=0 chromatogram and determine the initial peak area of the starting material.
-
Store the stock solution under the desired experimental conditions (e.g., at room temperature or a specific elevated temperature).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC.
-
Monitor for a decrease in the peak area of the starting material and the appearance and increase of a new peak corresponding to the dimer.
-
Quantify the percentage of the remaining starting material and the formed dimer at each time point to assess the stability.
Visualizations
Caption: Proposed mechanism for the dimerization of this compound.
Caption: Troubleshooting workflow for addressing unwanted dimerization.
References
Technical Support Center: Cross-Coupling with 2-Chloro-6-methylpyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for cross-coupling reactions involving 2-chloro-6-methylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for cross-coupling reactions?
This compound presents several challenges. The primary issue is the low reactivity of the carbon-chlorine (C-Cl) bond, which is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult.[1] Additionally, the Lewis basic nitrogen atoms of the pyrimidine ring and the exocyclic amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[2][3]
Q2: Which cross-coupling reactions are commonly performed with this substrate?
The most common and synthetically useful cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.[1][4]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.[5][6]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[7][8]
-
Heck Coupling: For C-C bond formation between the substrate and an alkene.[9][10]
Q3: What are the recommended starting points for catalyst selection?
Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be ineffective for this less reactive aryl chloride.[1][2] It is highly recommended to start with more active, modern catalyst systems. These typically involve a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand.[1][2]
-
For Suzuki & Buchwald-Hartwig: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective as they promote the formation of the active monoligated palladium(0) species required to activate the C-Cl bond.[1]
-
For Sonogashira & Heck: While traditional phosphine ligands can be used, N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative for activating aryl chlorides.[1][11]
Q4: Which bases and solvents are most effective for these reactions?
The choice of base and solvent is critical and often interdependent.
-
Bases: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[1][4]
-
Solvents: Anhydrous, aprotic solvents are standard. Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[1][12] Often, a mixture of an organic solvent with a small amount of water (e.g., dioxane/water 4:1) can improve the solubility of the base and accelerate the reaction.[1][3] All solvents must be thoroughly degassed before use to prevent oxidation and deactivation of the Pd(0) catalyst.[1]
Q5: What are the most common side reactions and how can they be minimized?
Several side reactions can reduce the yield of the desired product.
-
Protodeboronation (Suzuki): This is the cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, use anhydrous solvents and reagents where possible, or switch to more stable boronic esters (e.g., pinacol esters).[1][2]
-
Homocoupling: The self-coupling of the boronic acid or the aryl halide. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is the most effective way to prevent this.[1][2]
-
Dehalogenation: The starting this compound is reduced, replacing the chlorine with a hydrogen atom. This can occur if there are hydride sources in the reaction. Ensure an inert atmosphere and choose solvents less prone to acting as hydride donors.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments in a question-and-answer format.
Problem: Low to No Product Yield
Q: My cross-coupling reaction is showing very low or no conversion. What should I investigate first?
A: Low conversion with a chloropyrimidine substrate is a common issue, primarily due to the difficulty of the oxidative addition step.[1] A systematic approach to troubleshooting is essential. The first step is to evaluate your catalyst system, as it is the most critical component for activating the C-Cl bond.
Caption: A workflow diagram for troubleshooting low-yield reactions.
Problem: Catalyst System Inactivity
Q: I am using a standard palladium catalyst like Pd(PPh₃)₄ and getting no product. What should I do?
A: Pd(PPh₃)₄ is often insufficient for activating the robust C-Cl bond in substrates like this compound.[1][2] You need to switch to a more active catalytic system.
-
Recommendation: Employ a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Buchwald ligands (SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly recommended.[1] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can readily undergo oxidative addition with the aryl chloride.
Caption: Decision tree for selecting an appropriate catalyst system.
Problem: Formation of Byproducts
Q: My reaction produces the desired product, but also significant amounts of byproducts. How can I improve selectivity?
A: Byproduct formation is typically due to side reactions involving your coupling partner (e.g., protodeboronation in Suzuki coupling) or catalyst deactivation pathways.
-
Protodeboronation: If you detect the arene byproduct corresponding to your boronic acid, it indicates protodeboronation.
-
Solution: Ensure your reaction is run under anhydrous conditions if possible. Alternatively, using boronic pinacol esters instead of boronic acids can significantly enhance stability and reduce this side reaction.[1]
-
-
Homocoupling: If you observe biaryl byproducts from the self-coupling of your boronic acid, the likely cause is oxygen in the reaction system.
-
Dehalogenation: If you isolate 6-methylpyrimidin-4-amine (the dehalogenated starting material), your catalyst may be reacting with a hydride source.
-
Solution: Ensure a strictly inert atmosphere. Some solvents or bases can act as hydride sources at high temperatures. Re-evaluating the solvent and base combination may be necessary.[2]
-
Data Presentation: Recommended Reaction Conditions
The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature for similar chloropyrimidine and chloropyridine substrates. Optimization will likely be required for your specific coupling partners.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Heterocycles
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | High | [2] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100-110 | High | [1] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 85 | Moderate to High | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate | [14] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloro-Heterocycles
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| BrettPhos Pd G3 | BrettPhos | LHMDS | THF | 65-80 | High | |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | High | [6] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | High | [5] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 80 | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd(OAc)₂ (2 mol%) or a suitable precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos (4 mol%, if not using a precatalyst)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a positive pressure of inert gas, add NaOt-Bu to an oven-dried Schlenk tube. Then add the palladium source and ligand (or the precatalyst).
-
Reagent Addition: Add this compound and the degassed solvent. If the amine coupling partner is a liquid, add it via syringe. If it is a solid, add it with the other solids in step 1.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Chloro-6-methylpyrimidin-4-amine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Chloro-6-methylpyrimidin-4-amine. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the transition from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scaling up?
Two primary routes are commonly considered for the synthesis of this compound, each with distinct advantages and challenges for scale-up:
-
Route A: Chlorination of 2-Amino-6-methylpyrimidin-4-ol. This is a widely used method involving the conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). While effective, this route presents challenges related to the handling of corrosive and hazardous reagents and the potential for byproduct formation.[1][2]
-
Route B: Reduction of 2-Chloro-6-methyl-4-nitropyrimidine. This method involves the reduction of a nitro group to an amine. This route can be advantageous if the starting nitro compound is readily available, but may require careful control of the reduction conditions to avoid side reactions.[3]
Q2: What are the critical safety concerns when scaling up the synthesis of this compound?
Scaling up the synthesis introduces significant safety considerations that must be addressed:
-
Handling of Phosphorus Oxychloride (POCl₃): In Route A, POCl₃ is a highly corrosive and reactive reagent. On a large scale, its addition can lead to a significant exothermic reaction. Proper personal protective equipment (PPE), ventilation, and controlled addition rates are crucial.[4]
-
Exothermic Reactions: Both the chlorination and reduction routes can be exothermic. Thermal hazard studies are recommended to understand the reaction's heat profile and to implement appropriate cooling and emergency shutdown procedures.[5]
-
Product Handling: this compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[6][7] Appropriate containment and PPE are necessary during filtration, drying, and packaging.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion during Chlorination (Route A)
Possible Causes:
-
Insufficient amount of chlorinating agent (POCl₃).
-
Low reaction temperature or insufficient reaction time.
-
Poor mixing in the reactor.
-
Degradation of the starting material or product.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Gradually increase the molar ratio of POCl₃ to 2-Amino-6-methylpyrimidin-4-ol. Monitor the reaction progress by HPLC to determine the optimal ratio that drives the reaction to completion without excessive side-product formation.
-
Adjust Reaction Temperature and Time: Increase the reaction temperature in controlled increments (e.g., 5-10 °C) and/or extend the reaction time. Continuous monitoring by HPLC is essential to track the disappearance of the starting material.
-
Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogeneous suspension, especially at a larger scale where mass transfer can be limiting.
-
Controlled Reagent Addition: Add POCl₃ portion-wise or via a dosing pump to control the reaction exotherm and maintain a consistent temperature profile.
Issue 2: Formation of Di-chloro Impurity
Possible Causes:
-
Excessive amount of chlorinating agent.
-
High reaction temperature.
-
Prolonged reaction time.
Troubleshooting Steps:
-
Reduce Amount of Chlorinating Agent: Carefully control the stoichiometry of POCl₃. The optimal amount should be just enough for complete conversion of the starting material.
-
Lower Reaction Temperature: Performing the chlorination at a lower temperature can significantly reduce the rate of the second chlorination, even if it requires a longer reaction time.
-
Controlled Addition of Reagents: A slow, controlled addition of the chlorinating agent can help to minimize localized high concentrations that can lead to over-chlorination.
Issue 3: Difficulties in Product Isolation and Purification
Possible Causes:
-
Fine particle size of the product, leading to slow filtration.
-
Co-precipitation of inorganic salts.
-
Presence of residual phosphorus compounds.
Troubleshooting Steps:
-
Optimize Crystallization/Precipitation:
-
Control the rate of cooling and/or anti-solvent addition to influence crystal size and morphology.
-
Adjust the pH at the end of the reaction to ensure the product is in its free base form and to minimize the solubility of inorganic byproducts.[1]
-
-
Thorough Washing: Wash the filter cake with appropriate solvents (e.g., water, followed by a non-polar organic solvent) to remove trapped inorganic salts and other impurities.
-
Recrystallization: If purity remains an issue, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification step.[1]
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales (Route A)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material | 2-Amino-6-methylpyrimidin-4-ol | 2-Amino-6-methylpyrimidin-4-ol | 2-Amino-6-methylpyrimidin-4-ol |
| POCl₃ (equivalents) | 3.0 | 2.8 | 2.5 |
| Reaction Temperature | 100-110 °C | 95-105 °C | 90-100 °C |
| Reaction Time | 6 hours | 8 hours | 12 hours |
| Yield | 85% | 82% | 80% |
| Purity (HPLC) | >99% | >98.5% | >98.0% |
| Major Impurity | Unreacted Starting Material (<0.5%) | Di-chloro impurity (<1.0%) | Di-chloro impurity (<1.5%) |
Note: The data in this table is illustrative and will vary depending on the specific equipment and process conditions.
Experimental Protocols
Key Experiment: Chlorination of 2-Amino-6-methylpyrimidin-4-ol (Route A) - Pilot Scale (Illustrative)
-
Reactor Setup: Charge a 50 L glass-lined reactor with 2-Amino-6-methylpyrimidin-4-ol (1.0 kg, 1.0 equiv).
-
Reagent Addition: Under nitrogen, slowly add phosphorus oxychloride (POCl₃) (3.5 kg, 2.8 equiv) to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 95-105 °C and maintain for 8 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is <1%.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction mixture by adding it to a separate vessel containing ice-water (20 L).
-
pH Adjustment: Adjust the pH of the aqueous suspension to 8-9 with a 50% aqueous solution of sodium hydroxide, keeping the temperature below 20 °C.
-
Isolation: Filter the precipitated solid and wash the cake with deionized water (3 x 2 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualizations
References
- 1. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 6. This compound | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of 2-Chloro-6-methylpyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of 2-chloro-6-methylpyrimidin-4-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry, often serving as a scaffold for the development of kinase inhibitors. Experimental data, detailed protocols, and a relevant signaling pathway are presented to aid in the structural elucidation and analysis of these molecules.
Comparative Analysis of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous structure determination of organic molecules. In the context of this compound derivatives, ¹H and ¹³C NMR provide detailed information about the molecular framework. However, a comprehensive characterization often involves complementary techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for the this compound core include the pyrimidine ring proton, the methyl protons, and the amine protons. Substituents on the 4-amino group will introduce new signals and can cause shifts in the existing signals.
-
¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment. This is crucial for confirming the carbon skeleton of the molecule. The chemical shifts of the pyrimidine ring carbons are particularly sensitive to substitution.
Alternative Characterization Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for identifying the presence of specific functional groups. For pyrimidine derivatives, characteristic vibrational bands for N-H (amine), C-H (aromatic and aliphatic), C=N, and C-Cl bonds can be observed.[1][2] While less detailed than NMR for complete structure elucidation, FTIR is a rapid and valuable tool for confirming the presence of key functional groups and monitoring reactions.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information.
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a series of hypothetical N-substituted derivatives of this compound. These values are estimated based on typical chemical shift ranges for substituted pyrimidines and serve as a guide for spectral interpretation.
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives (in CDCl₃)
| Compound | Substituent (R) | δ CH₃ (ppm) | δ H-5 (ppm) | δ NH (ppm) | δ R-group protons (ppm) |
| 1 | H | ~2.40 (s, 3H) | ~6.20 (s, 1H) | ~5.10 (br s, 2H) | - |
| 2 | -CH₂CH₃ | ~2.39 (s, 3H) | ~6.15 (s, 1H) | ~4.90 (t, 1H) | ~3.30 (q, 2H), ~1.25 (t, 3H) |
| 3 | -Phenyl | ~2.45 (s, 3H) | ~6.30 (s, 1H) | ~7.10 (s, 1H) | ~7.20-7.60 (m, 5H) |
| 4 | -C(O)CH₃ | ~2.50 (s, 3H) | ~6.50 (s, 1H) | ~8.50 (s, 1H) | ~2.20 (s, 3H) |
Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives (in CDCl₃)
| Compound | Substituent (R) | δ CH₃ (ppm) | δ C-2 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ R-group carbons (ppm) |
| 1 | H | ~24.0 | ~162.5 | ~161.0 | ~108.0 | ~168.0 | - |
| 2 | -CH₂CH₃ | ~24.1 | ~162.3 | ~159.5 | ~107.5 | ~167.8 | ~40.0, ~15.0 |
| 3 | -Phenyl | ~24.3 | ~162.8 | ~158.0 | ~109.0 | ~168.2 | ~140.0, ~129.0, ~124.0, ~120.0 |
| 4 | -C(O)CH₃ | ~24.5 | ~163.0 | ~157.0 | ~112.0 | ~168.5 | ~169.0, ~25.0 |
Experimental Protocols
Synthesis of this compound (1)
A general procedure for the synthesis of the parent compound is the reduction of a nitropyrimidine precursor.[3]
Materials:
-
2-Chloro-4-methyl-6-nitropyrimidine
-
Iron powder
-
Hydrochloric acid (concentrated)
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
A solution of 2-chloro-4-methyl-6-nitropyrimidine in dichloromethane is prepared.
-
This solution is added slowly to a stirred suspension of iron powder in a dilute solution of hydrochloric acid.
-
The reaction mixture is stirred vigorously at room temperature for several hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is filtered to remove the iron salts.
-
The organic phase is separated, washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from ethanol.
General Procedure for N-Substitution of this compound
The 4-amino group can be functionalized through various reactions, such as alkylation or acylation.
Materials:
-
This compound
-
Appropriate electrophile (e.g., alkyl halide, acyl chloride)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
This compound is dissolved in an anhydrous solvent under an inert atmosphere.
-
A base is added to the solution.
-
The electrophile is added dropwise to the stirred solution at room temperature or 0 °C, depending on the reactivity.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
NMR Sample Preparation and Data Acquisition
Materials:
-
Synthesized pyrimidine derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum, ensuring proper tuning and shimming of the instrument to achieve optimal resolution.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Signaling Pathway and Experimental Workflow
Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The Src kinase signaling pathway is one such critical pathway involved in cell proliferation, survival, and migration.
Below is a diagram of a simplified Src kinase signaling pathway, which can be targeted by pyrimidine-based inhibitors.
Caption: Simplified Src Kinase Signaling Pathway.
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.
Caption: Experimental Workflow for Derivative Synthesis and Characterization.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analytical approaches for the characterization of 2-Chloro-6-methylpyrimidin-4-amine. It includes a detailed examination of its fragmentation patterns, a comparison with its structural isomer, and outlines standardized experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., qualitative identification vs. quantitative determination).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, followed by electron ionization (EI) and mass analysis. | Separation based on polarity, followed by soft ionization (e.g., ESI) and tandem mass analysis. |
| Ionization | Typically hard ionization (EI), leading to extensive fragmentation. | Typically soft ionization (e.g., Electrospray Ionization - ESI), often preserving the molecular ion. |
| Fragmentation | Provides a detailed fragmentation pattern useful for structural elucidation and library matching. | Fragmentation is controlled in the collision cell, allowing for targeted analysis of specific precursor-product ion transitions (MRM). |
| Sensitivity | Generally good, but can be limited by thermal degradation of the analyte. | Often provides higher sensitivity, especially for polar and thermally labile compounds. |
| Selectivity | Good, based on both retention time and mass spectrum. | Excellent, due to the specificity of Multiple Reaction Monitoring (MRM) transitions. |
| Sample Derivatization | May be required to improve volatility and thermal stability. | Generally not required. |
| Throughput | Can be high for automated systems. | High-throughput is achievable with modern UPLC systems. |
Mass Spectral Data and Fragmentation Analysis
The primary analytical techniques for the characterization of this compound and its isomer, 2-Amino-4-chloro-6-methylpyrimidine, are GC-MS and LC-MS/MS. Electron ionization (EI) mass spectrometry, typically used in GC-MS, provides characteristic fragmentation patterns that are crucial for structural identification.
The molecular weight of both this compound and its isomer is 143.57 g/mol .[1][2]
Table 1: Key Mass Spectral Fragments from GC-MS (Electron Ionization) Analysis
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Data Source |
| This compound | 143 | 108, 80, 53 | PubChem CID: 312629[2] |
| 2-Amino-4-chloro-6-methylpyrimidine | 143 | 108, 80, 53 | PubChem CID: 21810[1] |
The identical key fragment ions suggest a similar primary fragmentation pathway for both isomers under electron ionization, likely initiated by the loss of a chlorine atom or rearrangement of the pyrimidine ring. The fragment at m/z 108 likely corresponds to the loss of a chlorine radical.
Proposed Fragmentation Pathway
The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocols
Below are detailed, standardized protocols for the analysis of this compound using GC-MS and LC-MS/MS. These are proposed methodologies based on common practices for similar analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the qualitative and quantitative analysis of this compound, particularly for purity assessment and identification.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to obtain the desired concentration range for calibration standards.
-
If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless injector at 250°C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is ideal for high-sensitivity quantification of this compound in complex matrices such as biological fluids or environmental samples.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of mobile phase A/mobile phase B (50:50).
-
Prepare calibration standards by serial dilution.
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion (likely [M+H]⁺ at m/z 144) and optimize collision energies for the most abundant and specific product ions.
Experimental Workflow
The following diagram outlines the general workflow for the mass spectrometry analysis of this compound.
Caption: A generalized workflow for MS analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. GC-MS with electron ionization is highly effective for structural confirmation due to its reproducible and extensive fragmentation patterns, which are suitable for library matching. For quantitative analysis, especially at low concentrations or in complex matrices, LC-MS/MS with electrospray ionization offers superior sensitivity and selectivity. The choice of method should be guided by the specific analytical requirements of the research or drug development stage.
References
A Comparative Crystallographic Analysis of 2-Chloro-6-methylpyrimidin-4-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the solid-state structures of key pyrimidine intermediates.
This guide provides a detailed comparison of the single-crystal X-ray diffraction data for 2-Chloro-6-methylpyrimidin-4-amine and a selection of its structurally related analogs. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, polymorphism screening, and the development of robust crystallization processes. The data presented herein, including unit cell parameters, space group symmetries, and hydrogen bonding networks, offer valuable insights into the subtle structural variations that arise from substitutions on the pyrimidine core.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for this compound and three of its analogs, allowing for a direct comparison of their solid-state structures.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| This compound [1] | C₅H₆ClN₃ | Monoclinic | P2₁/c | 7.1256 (8) | 7.8537 (8) | 13.0769 (15) | 115.678 (1) | 659.54 (13) | 4 |
| Methyl 4-amino-2-chloropyrimidine-5-carboxylate [2] | C₆H₆ClN₃O₂ | Monoclinic | Pc | 3.9110 (8) | 10.136 (2) | 9.848 (2) | 98.71 (3) | 385.89 (13) | 2 |
| 4-Chloro-6-methoxypyrimidin-2-amine [3] | C₅H₆ClN₃O | Monoclinic | P2₁/c | 3.7683 (2) | 16.4455 (2) | 10.7867 (2) | 94.550 (1) | 666.36 (4) | 4 |
| 2,4-Dichloro-6-methylpyrimidine | C₅H₄Cl₂N₂ | Monoclinic | P2₁/n | 3.821 (1) | 12.185 (2) | 14.809 (3) | 94.39 (2) | 686.6 (3) | 4 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared compounds are provided below.
Synthesis and Crystallization of this compound[1]
A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) in dichloromethane (50 ml) was added slowly to a solution of iron powder and hydrochloric acid (10 g, 178 mmol). The mixture was stirred for 6 hours at room temperature. After filtration, the organic phase was evaporated on a rotary evaporator to yield the title compound. Block-like colorless crystals were obtained by the slow evaporation of a solution of the compound (0.5 g, 3.5 mmol) in ethanol (25 ml) at room temperature over approximately 7 days.
Synthesis and Crystallization of Methyl 4-amino-2-chloropyrimidine-5-carboxylate[2]
The title compound was synthesized according to a previously reported procedure. Crystals suitable for X-ray analysis were obtained by dissolving the compound (0.5 g) in dichloromethane (50 ml) and allowing the solvent to evaporate slowly at room temperature for about 5 days.[2]
Synthesis and Crystallization of 4-Chloro-6-methoxypyrimidin-2-amine[3]
A hot ethanol solution (20 ml) of 2-amino-4-chloro-6-methoxypyrimidine (36 mg) was warmed over a heating magnetic stirrer hotplate for a few minutes. The resulting solution was allowed to cool slowly to room temperature. Single crystals of the title compound appeared from the mother liquor after a few days.[3]
Synthesis and Crystallization of 2,4-Dichloro-6-methylpyrimidine
Crystals of 2,4-dichloro-6-methylpyrimidine suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.
Visualizing Molecular Interactions and Experimental Processes
The following diagrams illustrate the general workflow of X-ray crystallography and a representative signaling pathway where pyrimidine derivatives often play an inhibitory role.
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Caption: A diagram showing the inhibition of a generic kinase signaling pathway.
References
A Comparative Guide to the Reactivity of 2-Chloro-6-methylpyrimidin-4-amine and Other Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Chloro-6-methylpyrimidin-4-amine with other common chloropyrimidine building blocks. The strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. Understanding the nuanced reactivity of substituted chloropyrimidines is critical for designing efficient synthetic routes and achieving desired molecular targets. This document outlines the theoretical underpinnings of their reactivity, presents available experimental data, and provides standardized protocols for key transformations.
Principles of Reactivity: The Influence of Substituents
The reactivity of the chlorine atoms on a pyrimidine ring is predominantly governed by the electronic nature of the ring itself and its substituents. The electron-deficient character of the pyrimidine ring, owing to the two nitrogen atoms, generally facilitates nucleophilic aromatic substitution (SNAr). However, the position of the chlorine atom and the electronic effects of other substituents can significantly modulate this reactivity.
In the case of This compound , the presence of two electron-donating groups—the amino group at the 4-position and the methyl group at the 6-position—increases the electron density of the pyrimidine ring. This increase in electron density is expected to decrease the electrophilicity of the carbon atom attached to the chlorine at the 2-position, thereby reducing its reactivity towards nucleophilic attack compared to unsubstituted or electron-deficient chloropyrimidines.
Conversely, chloropyrimidines lacking such electron-donating groups, such as 2-chloropyrimidine and 2,4-dichloropyrimidine , are generally more reactive in SNAr reactions due to the greater electron deficiency of the pyrimidine ring. In 2,4-dichloropyrimidine, the chlorine at the 4-position is typically more susceptible to nucleophilic attack than the chlorine at the 2-position, although this selectivity can be influenced by reaction conditions and the nature of the nucleophile.
For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the electronic properties of the substituents also play a crucial role, influencing the oxidative addition step of the catalytic cycle. Electron-donating groups can sometimes hinder this step, requiring more robust catalytic systems.
Comparative Reactivity Data
Direct, side-by-side quantitative kinetic data for the reactivity of this compound in comparison to other chloropyrimidines under identical conditions is not extensively available in the public domain. The following tables summarize representative reaction yields and conditions from the literature to provide a qualitative and semi-quantitative basis for comparison.
Disclaimer: The data presented below is compiled from various sources with different reaction conditions and should be interpreted as illustrative rather than a direct quantitative comparison of reactivity.
Nucleophilic Aromatic Substitution (SNAr) with Amines
| Chloropyrimidine | Nucleophile | Conditions | Product | Yield (%) | Reference |
| This compound | Varies | Varies | 4-amino-6-methyl-2-(substituted)pyrimidine | Varies | [1] |
| 2-Chloropyrimidine | Morpholine | Water, KF, 130°C | 2-Morpholinopyrimidine | High | |
| 2,4-Dichloropyrimidine | Aniline | K₂CO₃, DMAc, rt, 1h | 4-Anilino-2-chloropyrimidine & 2-Anilino-4-chloropyrimidine (70:30) | High | |
| 4-Chloro-2,6-dimethylpyrimidine | n-Butylamine | neat, 30°C | 4-(Butylamino)-2,6-dimethylpyrimidine | - |
Suzuki-Miyaura Coupling
| Chloropyrimidine | Boronic Acid | Catalyst/Base/Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd catalyst, base, solvent | Varies | Varies | 4-amino-2-aryl-6-methylpyrimidine | Varies | |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/Dioxane-H₂O | 100 (MW) | 15 min | 2-Phenylpyrimidine | >95 (LC-MS) | |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/Dioxane-H₂O | 100 (MW) | 15 min | 2-Chloro-4-phenylpyrimidine | >95 (LC-MS) | |
| Resin-supported chloropyrimidines | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃, KF, THF | 50 | Overnight | 4-(substituted amino)-6-arylpyrimidines | Moderate | [2] |
Buchwald-Hartwig Amination
| Chloropyrimidine | Amine | Catalyst/Ligand/Base/Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| This compound | Varies | Pd catalyst, ligand, base, solvent | Varies | Varies | N-substituted-4-amino-6-methylpyrimidin-2-amine | Varies | |
| 2-Chloropyrimidine | Various primary and secondary amines | Pd(OAc)₂/RuPhos, NaOtBu, Toluene | 80-110 | Varies | 2-Aminopyrimidine derivatives | Good to Excellent | |
| 5-(Bromomethyl)-2-chloropyrimidine | Various amines | Varies | Varies | Varies | 5-(Bromomethyl)-2-aminopyrimidine derivatives | Varies |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for key reactions involving chloropyrimidines.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of the chloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, or water), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 equiv.).
-
Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling (Microwave-Assisted)
-
In a microwave reactor vial, combine the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent system (e.g., 1,4-dioxane/water).
-
Seal the vial and flush with an inert gas (e.g., argon or nitrogen).
-
Subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 15-30 minutes).
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a Schlenk flask under an inert atmosphere, add the chloropyrimidine (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 1.2-1.5 times the Pd amount), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.).
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Logic
To aid in understanding the reaction mechanisms and decision-making process for selecting a chloropyrimidine, the following diagrams are provided.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Decision workflow for selecting a chloropyrimidine based on reactivity.
References
Comparative Biological Activity of 2-Chloro-6-methylpyrimidin-4-amine and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 2-Chloro-6-methylpyrimidin-4-amine and its analogs. The information is supported by experimental data from various studies, focusing on their potential as kinase inhibitors in cancer therapy.
This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its pyrimidine core is a key pharmacophore in many kinase inhibitors, including the FDA-approved drug Dasatinib. This guide delves into the structure-activity relationships (SAR) of this compound and its derivatives, highlighting how substitutions at the 2, 4, and 6-positions of the pyrimidine ring influence their biological potency.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is predominantly evaluated through their inhibitory effects on various protein kinases and their cytotoxic effects on cancer cell lines. The following tables summarize the quantitative data from several key studies, providing a comparative overview of their potency.
Kinase Inhibitory Activity
The inhibitory activity of pyrimidine derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the activity of a specific kinase by 50%.
Table 1: Inhibitory Activity of 2-Anilinopyrimidine Analogs against c-Met and VEGFR-2 Kinases
| Compound ID | R1 | R2 | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| 3a | H | H | 8.8 | 16.0 |
| 3g | 2-F | p-F | 13.1 | 4.0 |
| 3h | 3-F | p-F | 6.7 | 6.0 |
| 3i | 3-F | p-Br | 70.6 | 46.6 |
| 3j | 3-F | p-OCH3 | 337.6 | 6.1 |
| 3m | 3-F | H | 25.8 | 12.7 |
Data sourced from a study on anilinopyrimidines as dual inhibitors of c-Met and VEGFR-2.[1][2]
Table 2: Inhibitory Activity of 2-Anilinopyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | R | CDK7 IC50 (µM) | CDK8 IC50 (µM) | CDK9 IC50 (µM) |
| 5b | 4-Chlorophenyl | >10 | >10 | 0.059 |
| 5d | 4-Methoxyphenyl | >10 | 0.716 | >10 |
| 5f | 4-Trifluoromethylphenyl | 0.479 | >10 | >10 |
Data from a study on anilinopyrimidine derivatives as CDK inhibitors.[3]
Antiproliferative Activity
The anticancer potential of these compounds is often assessed by their ability to inhibit the growth of cancer cell lines, with the EC50 value representing the concentration that inhibits cell growth by 50%.
Table 3: Antiproliferative Activity of 2-Amino-4-chloro-pyrimidine Derivatives
| Compound ID | R Group at Position 4 | Cell Line: HCT116 (EC50 in µM) | Cell Line: MCF7 (EC50 in µM) |
| 1 | 4-Methyl piperazine | 209.17 | 221.91 |
| 6 | Bromophenyl piperazine | 89.24 | 89.37 |
Data from a study on the anticancer activity of 2-amino-4-chloro-pyrimidine derivatives.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation : A stock solution of the test compound is prepared in 100% DMSO and serially diluted in a kinase assay buffer. The final DMSO concentration should not exceed 1%. The recombinant kinase enzyme and its substrate are diluted in the same buffer.
-
Assay Plate Setup : The diluted test compounds or control inhibitors are added to the wells of a 96-well plate. Controls for 100% kinase activity (no inhibitor) and background (no enzyme) are included. A master mix containing ATP and the substrate is then added to each well.
-
Kinase Reaction : The reaction is initiated by adding the diluted kinase enzyme to each well. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection : A reagent such as ADP-Glo™ is added to stop the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP to ATP, which then produces a luminescent signal through a luciferase/luciferin reaction.
-
Data Acquisition and Analysis : The luminescence is measured using a plate reader. The percent inhibition is calculated relative to the positive control, and the IC50 value is determined by fitting the data to a dose-response curve.[5][6][7]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.
-
Cell Seeding : Cancer cells are seeded into a 96-well plate at an optimal density and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (medium with DMSO) is also included. The plate is then incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The EC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these pyrimidine derivatives and a typical experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition by 2-anilinopyrimidine derivatives.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
Comparative Guide to In Vitro Assays of 2-Chloro-6-methylpyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for compounds derived from the versatile scaffold, 2-Chloro-6-methylpyrimidin-4-amine. The information presented herein is intended to facilitate the evaluation of the therapeutic potential of these derivatives by providing objective performance comparisons supported by experimental data.
Data Presentation: Comparative Analysis of In Vitro Activities
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various derivatives of this compound. The data has been compiled from multiple studies to provide a comparative overview of their potency.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | MTT | 0.57 | [1] |
| HepG2 (Liver) | MTT | 1.13 | [1] | |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast) | MTT | 1.31 | [1] |
| HepG2 (Liver) | MTT | 0.99 | [1] | |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | MTT | 1.629 | [1] |
| Indazol-pyrimidine 4i | MCF-7 (Breast) | MTT | 1.841 | [1] |
| A549 (Lung) | MTT | 2.305 | [1] | |
| Thienopyrimidine Derivative | HepG-2 (Liver) | MTT | 8.001 ± 0.0445 | [2] |
Table 2: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative 5u | COX-2 | In Vitro COX Inhibition | 1.79 | 74.92 | [3] |
| Pyrazole Derivative 5s | COX-2 | In Vitro COX Inhibition | - | 72.95 | [3] |
| Pyrazole Derivative 5r | COX-2 | In Vitro COX Inhibition | - | 64.40 | [3] |
| Pyrazole Derivative 5t | COX-2 | In Vitro COX Inhibition | - | 22.21 | [3] |
| Celecoxib (Reference) | COX-2 | In Vitro COX Inhibition | - | 78.06 | [3] |
| Diarylpyrazole Derivative 11 | COX-2 | In Vitro COX Inhibition | 1.24 - 4.12 | 2.85 - 7.03 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.
MTT Assay for Cytotoxicity Screening
This protocol assesses the effect of test compounds on cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Kinase Inhibition Assay (Luminescence-Based for JAK Kinases)
This protocol is designed for a 384-well plate format, suitable for high-throughput screening of pyrimidine-based kinase inhibitors.
Materials:
-
Purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
Peptide substrate specific for the kinase
-
Assay buffer (optimized for kinase activity)
-
Test compounds dissolved in DMSO
-
ATP
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a known potent inhibitor (positive control) to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, JAK enzyme, and the peptide substrate. Dispense this mixture into each well.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be near its Km value for the specific JAK enzyme.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
This assay is used to screen for compounds that inhibit the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
Culture medium
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
TNF-α (or other NF-κB activator)
-
Test compounds
-
Dual-Luciferase Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells into a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of the test compounds for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a new opaque 96-well plate.
-
Add the luciferase assay reagent (LAR II) to measure the firefly luciferase activity.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration compared to the stimulated control and determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the in vitro assessment of this compound derivatives.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity | MDPI [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
Validating the Mechanism of Action for 2-Chloro-6-methylpyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-6-methylpyrimidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] A predominant mechanism of action for many of these derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1][4] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer.
This guide provides a comparative framework for validating the mechanism of action of novel this compound derivatives, with a focus on their role as kinase inhibitors. We present standardized experimental protocols, comparative data for hypothetical derivatives against a known inhibitor, and visualizations of key signaling pathways and experimental workflows.
Comparative Performance of Pyrimidine Derivatives as Kinase Inhibitors
The efficacy of novel therapeutic agents is benchmarked against established drugs and other experimental compounds. The following table summarizes hypothetical data for two new derivatives, Compound A and Compound B, compared to the well-established dual Src/Abl kinase inhibitor, Dasatinib.[4]
| Parameter | Compound A | Compound B | Dasatinib (Reference) |
| Target Kinase(s) | Src, Abl | EGFR | Src, Abl |
| IC50 (Src Kinase Assay) | 5 nM | > 10 µM | 1 nM |
| IC50 (Abl Kinase Assay) | 8 nM | > 10 µM | 0.5 nM |
| IC50 (EGFR Kinase Assay) | > 10 µM | 15 nM | > 10 µM |
| Cell Viability (K562 Chronic Myeloid Leukemia Cells) GI50 | 12 nM | 5 µM | 2 nM |
| Cell Viability (A549 Lung Cancer Cells) GI50 | 8 µM | 25 nM | > 10 µM |
| Selectivity Index (Src vs. EGFR) | > 2000 | < 0.0015 | > 10000 |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 (growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. The selectivity index is a ratio of IC50 values for off-target versus on-target kinases.
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action for a potential kinase inhibitor involves a multi-tiered approach, from initial biochemical assays to cell-based studies and downstream signaling analysis.
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
-
Principle: A recombinant kinase is incubated with its substrate (often a peptide) and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured.
-
Methodology:
-
Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, and ATP.
-
Add the test compound (e.g., Compound A, Compound B) at a range of concentrations.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
-
These assays determine the effect of the compound on the growth and survival of cancer cell lines that are dependent on the target kinase.
-
Principle: Cells are treated with the compound, and the number of viable cells is quantified.
-
Methodology (MTT Assay):
-
Seed cancer cells (e.g., K562 for Abl/Src inhibitors, A549 for EGFR inhibitors) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 value by plotting cell viability against compound concentration.
-
This technique is used to confirm that the compound inhibits the kinase activity within the cell by observing the phosphorylation status of the target kinase or its downstream substrates.
-
Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target protein.
-
Methodology:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Src).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Visualizing Signaling Pathways and Workflows
The Src and Abl tyrosine kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration. The following diagram illustrates a simplified representation of this pathway, which is often targeted by this compound derivatives like Dasatinib.
Caption: Simplified Src/Abl signaling pathway and the inhibitory action of a pyrimidine derivative.
The process of validating the mechanism of action for a novel compound follows a logical progression from in vitro characterization to cell-based assays.
References
- 1. This compound | 14394-60-6 | Benchchem [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Two distinct and viable synthetic pathways for the preparation of this compound are evaluated:
-
Route 1: Reduction of a Nitro Precursor: This direct, one-step approach involves the reduction of a commercially available nitropyrimidine derivative. It is a straightforward method, though the availability and cost of the starting material may be a consideration.
-
Route 2: Two-Step Synthesis from a Dichloro Intermediate: This route begins with the high-yield synthesis of 2,4-dichloro-6-methylpyrimidine, followed by a regioselective amination at the C4 position. This pathway offers flexibility but requires careful control of the amination step to ensure selectivity.
This guide presents a detailed examination of both routes, including quantitative data, experimental protocols, and a visual representation of the synthetic strategies.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Reduction of 2-chloro-4-methyl-6-nitropyrimidine | Route 2: From 2,4-dichloro-6-methylpyrimidine |
| Starting Material | 2-chloro-4-methyl-6-nitropyrimidine | 6-methyluracil (for the intermediate) |
| Key Intermediate | Not applicable | 2,4-dichloro-6-methylpyrimidine |
| Overall Yield | Not explicitly reported, but expected to be high | ~76% (over two steps) |
| Reaction Steps | 1 | 2 |
| Key Reagents | Iron powder, Hydrochloric acid | Phosphorus oxychloride, Ammonia |
| Reaction Time | 6 hours | Step 1: 3 hours; Step 2: 4 hours |
| Reaction Temperature | Room Temperature | Step 1: Reflux (105-110 °C); Step 2: 100 °C |
| Solvent | Dichloromethane | Step 1: None; Step 2: Ethanol |
| Purification | Filtration and evaporation | Step 1: Distillation; Step 2: Crystallization |
Experimental Protocols
Route 1: Reduction of 2-chloro-4-methyl-6-nitropyrimidine
Experimental Procedure: [1]
A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 28.8 mmol) in dichloromethane (50 ml) is added slowly to a stirred solution of iron powder (10 g, 179 mmol) and concentrated hydrochloric acid (1 ml) in water (20 ml). The reaction mixture is stirred vigorously for 6 hours at room temperature. After completion of the reaction, the mixture is filtered, and the organic phase is separated. The aqueous phase is extracted with dichloromethane (2 x 25 ml). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Route 2: Two-Step Synthesis from 6-methyluracil
Step 1: Synthesis of 2,4-dichloro-6-methylpyrimidine
Experimental Procedure:
In a round-bottom flask equipped with a reflux condenser, 6-methyluracil (10 g, 79.3 mmol) is mixed with phosphorus oxychloride (50 ml, 535 mmol). The mixture is heated to reflux for 3 hours. After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is poured carefully onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to give 2,4-dichloro-6-methylpyrimidine. The reported yield for this step is in the range of 84-90%.
Step 2: Selective Amination of 2,4-dichloro-6-methylpyrimidine
Experimental Procedure:
2,4-dichloro-6-methylpyrimidine (5 g, 30.7 mmol) is dissolved in ethanol (50 ml) in a sealed pressure vessel. The solution is saturated with ammonia gas, and then heated to 100 °C for 4 hours. The reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is taken up in water and the pH is adjusted to 8 with a sodium bicarbonate solution. The product, this compound, precipitates and is collected by filtration, washed with water, and dried. The reported yield for this selective amination is approximately 90%.
Mandatory Visualization
The following diagram illustrates the two synthetic pathways to this compound.
Caption: Comparative flow diagram of synthetic routes to this compound.
References
Purity Analysis of Synthesized 2-Chloro-6-methylpyrimidin-4-amine: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of synthesized 2-Chloro-6-methylpyrimidin-4-amine. The information presented, including experimental protocols and comparative data, is intended to assist researchers in selecting and implementing robust analytical methods for quality control and impurity profiling.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of pyrimidine derivatives due to its high resolution and sensitivity.[2] This guide details a suitable HPLC method, discusses potential impurities, and compares the performance of HPLC with other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Potential Impurities in Synthesized this compound
Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis for this compound involves the reduction of a nitro group.[1] Based on this and related syntheses, potential impurities may include:
-
Starting Material: Unreacted 2-chloro-4-methyl-6-nitropyrimidine.
-
Isomeric Impurity: 2-Amino-4-chloro-6-methylpyrimidine, which can be formed from a different synthetic route or as a byproduct.[3][4]
-
Hydrolysis Product: 2-Hydroxy-6-methylpyrimidin-4-amine, formed by the hydrolysis of the chloro group.
-
Over-chlorination Products: Dichloro-methylpyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the method of choice for separating this compound from its potential impurities. The following table outlines a recommended HPLC method, adapted from a method for the closely related isomer, 2-Amino-4-chloro-6-methylpyrimidine.[3]
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Data Presentation: Expected Elution Order and Purity Calculation
The expected elution order in a reverse-phase system is based on the polarity of the compounds, with more polar compounds eluting earlier. The purity of the synthesized this compound can be calculated using the area percentage method from the HPLC chromatogram.
Table 2: Hypothetical HPLC Data for Purity Analysis of this compound
| Compound | Expected Retention Time (min) | Peak Area | % Area |
| 2-Hydroxy-6-methylpyrimidin-4-amine | 2.5 | 5,000 | 0.5 |
| 2-Amino-4-chloro-6-methylpyrimidine | 4.2 | 15,000 | 1.5 |
| This compound | 5.8 | 970,000 | 97.0 |
| 2-chloro-4-methyl-6-nitropyrimidine | 7.1 | 10,000 | 1.0 |
Note: The retention times are hypothetical and should be confirmed experimentally.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or be advantageous in specific situations.
Table 3: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and well-established for purity and assay.[2] | Higher cost of instrumentation and solvents. |
| GC-MS | Separation based on volatility and partitioning in a gaseous mobile phase, with mass spectrometric detection. | Excellent for volatile impurities and provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency, minimal sample and solvent consumption. | Can have lower sensitivity for some compounds compared to HPLC. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and low cost for qualitative analysis. | Lower resolution and sensitivity compared to HPLC. |
Experimental Protocols
HPLC Method for Purity Analysis of this compound
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (4.6 x 150 mm, 5 µm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Reference standards for this compound and potential impurities.
3. Mobile Phase Preparation:
-
Prepare a suitable mixture of acetonitrile, water, and a small amount of phosphoric acid to adjust the pH (e.g., to around 3). The exact ratio should be optimized to achieve good separation.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard solution.
5. Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the analyte and impurities have significant absorbance (e.g., 254 nm).
-
Inject 10 µL of the standard and sample solutions.
6. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the purity of the sample using the area percentage method: % Purity = (Area of the main peak / Total area of all peaks) x 100
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The purity of synthesized this compound can be reliably determined using a reverse-phase HPLC method. This guide provides a robust starting point for method development and validation. The choice of analytical technique will depend on the specific requirements of the analysis, with HPLC being the recommended primary method for routine purity assessment. For comprehensive impurity profiling, orthogonal techniques such as GC-MS and LC-MS can provide valuable structural information for unknown impurities.
References
- 1. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Benchmarking the performance of catalysts for 2-Chloro-6-methylpyrimidin-4-amine functionalization
A comparative guide to catalyst performance in the functionalization of 2-Chloro-6-methylpyrimidin-4-amine reveals that palladium-based catalytic systems are predominant for achieving efficient C-N and C-C bond formations. The primary transformation for this substrate is nucleophilic substitution of the chlorine atom, with Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling being the most utilized methods. This guide provides an objective comparison of catalyst performance based on available experimental data, details the experimental protocols, and visualizes the reaction workflow.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds by coupling this compound with various amines. The choice of palladium precursor, ligand, and base significantly influences the reaction's efficiency.
A study on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives provides insights into the performance of a dichlorobis(triphenylphosphine)palladium(II) catalyst system. While the specific substrate is not this compound, the functionalization of a similar 2-aminopyrimidine core offers valuable comparative data. The arylation of 2-amino-4-(pyridin-3-yl)pyrimidine with different aryl bromides using dichlorobis(triphenylphosphine)Pd(II), Xantphos as a ligand, and sodium tert-butoxide as a base resulted in yields ranging from 27% to 82%[1][2].
| Catalyst System | Amine Coupling Partner | Solvent | Base | Temperature | Time | Yield (%) | Reference |
| [PdCl2(PPh3)2] / Xantphos | Aryl Bromides | Toluene | NaOtBu | Reflux | Not Specified | 27-82 | [1][2] |
Catalyst Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is instrumental in forming C-C bonds, allowing for the introduction of aryl or other carbon-based substituents onto the pyrimidine ring[3]. Research on the Suzuki coupling of 6-chloro-2,4-diaminopyrimidine with aryl boronic acids using tetrakis(triphenylphosphine)palladium(0) demonstrates the feasibility of this approach for related substrates[4].
In a specific example of a related substrate, the coupling of 2-amino-4-chloro-6-methyl-pyridine with 3-pyridineboronic acid using dichlorobis(triphenylphosphine)Pd(II) and sodium carbonate in an acetonitrile/water mixture at 78°C for 7 hours was reported[2]. This provides a baseline for the conditions that could be adapted for this compound.
| Catalyst System | Boronic Acid/Ester | Solvent | Base | Temperature | Time | Yield (%) | Reference |
| [Pd(PPh3)4] | Aryl Boronic Acids | Not Specified | Not Specified | Not Specified | Not Specified | High Yields | [4] |
| [PdCl2(PPh3)2] | 3-Pyridineboronic Acid | ACN / H2O | Na2CO3 | 78°C | 7 h | Not specified for this substrate | [2] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives[1][2].
-
Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, combine this compound, the desired aryl halide, a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Solvent Addition: Add a dry, degassed solvent such as toluene.
-
Reaction Conditions: Heat the mixture to reflux and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with a suitable organic solvent and washed with water and brine. The organic layer is then dried over a drying agent (e.g., anhydrous MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on the coupling of related chloropyrimidine substrates[2][4].
-
Reaction Setup: To a mixture of this compound, the boronic acid or ester, and a palladium catalyst (e.g., [Pd(PPh3)4] or [PdCl2(PPh3)2]) in a reaction flask, add a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Base Addition: Add an aqueous solution of a base, such as sodium carbonate.
-
Degassing: Bubble nitrogen gas through the mixture for several minutes to remove oxygen.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 78°C) under a nitrogen atmosphere with stirring for several hours.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for benchmarking catalyst performance in the functionalization of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-6-methylpyrimidin-4-amine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-6-methylpyrimidin-4-amine (CAS No. 14394-60-6), a compound recognized for its use as an important organic intermediate.[1] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This substance is classified as hazardous and must be managed as a controlled waste stream from point of generation to final disposal.
Hazard Profile and Safety Data
This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][3][4] Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][3][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound and associated contaminated materials. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[2][5]
1. Personal Protective Equipment (PPE) and Safety Preparation:
-
Eye/Face Protection: Wear splash-proof safety goggles and a face shield.[5][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
Body Protection: Wear a lab coat and any additional protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Conduct all handling within a certified chemical fume hood. If this is not possible or if dust is generated, use a NIOSH/MSHA-approved respirator.[5][6][7]
-
Safety Stations: Ensure an eyewash station and safety shower are immediately accessible.[2][7]
2. Waste Identification and Segregation:
-
Hazardous Waste Designation: Treat all this compound waste, including unused product and contaminated labware (e.g., gloves, wipes, pipette tips), as hazardous waste.[5]
-
Waste Stream Segregation: This compound is a halogenated organic substance due to the chlorine atom. It is crucial to segregate this waste into a dedicated "Halogenated Organic Waste" stream.[5] Do not mix with non-halogenated, acidic, or other incompatible waste streams.[8][9]
3. Waste Collection and Containment:
-
Primary Container: Collect waste in a designated, compatible, and leak-proof container.[5][8] Plastic containers are often preferred to minimize the risk of breakage.[5]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and the approximate concentration or quantity.[8][9]
-
Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[8][9]
4. Decontamination of Empty Containers:
-
Triple Rinsing: Any container that held the pure compound must be decontaminated. This involves a triple-rinse procedure with a suitable solvent (e.g., acetone or ethanol).[5][9]
-
Rinsate Collection: The solvent used for rinsing (rinsate) is also considered hazardous waste. Collect all rinsate and add it to the designated halogenated organic waste container.[5][9]
-
Final Container Disposal: After triple-rinsing, deface or remove the original label. The decontaminated container may then be disposed of as non-hazardous solid waste, pending institutional policy.[5]
5. Spill Management:
-
Containment: In case of a spill, ensure the area is well-ventilated and evacuate unnecessary personnel.[7]
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[2] Avoid generating dust.[2] For similar compounds, dampening the solid spill with water is recommended to prevent it from becoming airborne.[7]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as contaminated hazardous waste.[7]
6. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[7][10]
-
Method: The recommended disposal method for similar chlorinated compounds is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][10]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. capotchem.cn [capotchem.cn]
Personal protective equipment for handling 2-Chloro-6-methylpyrimidin-4-amine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for 2-Chloro-6-methylpyrimidin-4-amine (CAS No. 5600-21-5), including personal protective equipment (PPE) protocols and disposal guidelines.[1]
Chemical Hazards:
This compound is considered hazardous.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] It is harmful if swallowed.[2]
Hazard Identification and Personal Protective Equipment:
Proper PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required protective equipment.
| Hazard Category | GHS Classification | Recommended Personal Protective Equipment |
| Skin Corrosion/Irritation | Category 2[1] | Gloves: Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] Protective Clothing: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |
| Serious Eye Damage/Eye Irritation | Category 2[1] | Eye Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[3] Face Protection: In situations with a potential for splashing, a face shield should be worn in addition to safety glasses or goggles.[4][5] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1] | Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] This should be used in a well-ventilated area or outdoors.[1] |
| Acute Toxicity, Oral | Category 4[7] | General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[6] |
Operational and Disposal Plans:
A systematic approach to handling and disposal is crucial for laboratory safety.
Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[3] Ensure that eyewash stations and safety showers are close to the workstation.[1]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.
-
Dispensing: Carefully weigh and dispense the solid material, avoiding the creation of dust.
-
Reactions: When used in reactions, ensure the setup is secure and contained.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Remove and properly store or dispose of contaminated PPE.
Disposal Protocol:
-
Waste Collection: Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a suitable, labeled, and closed container for disposal.[3]
-
Waste Disposal: Dispose of the chemical waste and contaminated packaging through a licensed professional waste disposal service.[3] Do not allow the chemical to enter the environment.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow:
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
